GSK620
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCUOVXHPAQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The role of GSK620 in epigenetic regulation
An In-depth Technical Guide on the Role of GSK620 in Epigenetic Regulation
Introduction
Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] A key mechanism in this process is the post-translational modification of histone proteins, which package DNA into chromatin.[3] These modifications, such as acetylation, act as signals that are recognized by specific protein modules, influencing chromatin structure and gene transcription.[1][3]
Among the "reader" proteins that interpret these epigenetic marks are the Bromodomain and Extra-Terminal domain (BET) family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins play a crucial role in regulating the transcription of genes involved in inflammation, cell cycle control, and oncogenesis.[2][4] Each BET protein contains two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[5][6]
This compound is a potent, orally bioavailable, and highly selective chemical probe that acts as a pan-inhibitor of the second bromodomain (BD2) of the BET family of proteins.[7][8] Its development has been instrumental in dissecting the distinct biological functions of the two bromodomains, revealing that BD2 is particularly critical for the rapid induction of gene expression in response to inflammatory stimuli.[5][9] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used to characterize its role in epigenetic regulation.
This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[5][7] This action prevents the BET proteins from docking onto acetylated histones at gene promoters and enhancers.[6]
The two bromodomains of BET proteins have distinct, though overlapping, functions.[9]
-
BD1 is primarily required for anchoring the BET protein to chromatin to maintain steady-state gene expression and is more critical for cell identity and viability.[5][9] Inhibition of BD1 often phenocopies the effects of pan-BET inhibitors in cancer models.[5][9]
-
BD2 appears to be more involved in binding to acetylated non-histone proteins and is crucial for the rapid transcriptional response to external stimuli, such as inflammatory signals.[5][6]
By selectively inhibiting BD2, this compound specifically disrupts the induction of inflammatory gene expression programs while leaving basal transcription largely unaffected.[5] This selective action may offer a therapeutic advantage by targeting pathological inflammation with potentially fewer side effects than pan-BET inhibitors that block both domains.[5][6]
References
- 1. Histone modifications | Abcam [abcam.com]
- 2. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting the Specific Domains of Histone-Mark Readers in Cancer Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective BET Bromodomain Inhibitor GSK620: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK620 is a potent and orally bioavailable small molecule inhibitor that exhibits high selectivity for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This selectivity for BD2 distinguishes this compound from pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains. The differential functions of these domains in gene regulation suggest that BD2-selective inhibition may offer a more targeted therapeutic approach with an improved safety profile. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effect on transcriptional regulation. It includes a compilation of quantitative data on its binding affinity and selectivity, detailed experimental protocols for key assays, and a visualization of its impact on inflammatory signaling pathways.
Introduction: The Role of BET Proteins in Transcriptional Regulation
The BET family of proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[1][2] They are characterized by the presence of two N-terminal tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit and stabilize transcriptional regulatory complexes, thereby facilitating the expression of target genes.[3]
While both BD1 and BD2 bind to acetylated lysine, they exhibit distinct functional roles. BD1 is thought to be primarily responsible for the constitutive binding of BET proteins to chromatin, thereby maintaining steady-state gene expression.[1] In contrast, BD2 appears to be more critical for the inducible recruitment of BET proteins to chromatin in response to stimuli, such as inflammatory signals, leading to the rapid up-regulation of gene expression.[1] This functional dichotomy provides the rationale for the development of domain-selective BET inhibitors.
This compound: A Selective BD2 Inhibitor
This compound is a pan-BD2 inhibitor, meaning it targets the BD2 domain across all four BET family members.[4] It was developed through the optimization of a precursor molecule and exhibits excellent selectivity for the BET-BD2 family of proteins, with over 200-fold selectivity over all other bromodomains.[4] This selectivity is a key feature of this compound, as it allows for the specific interrogation of BD2-mediated biological processes.
Quantitative Data: Binding Affinity and Selectivity
The binding affinity and selectivity of this compound for the bromodomains of the BET family proteins have been characterized using various biophysical and biochemical assays. The following tables summarize the available quantitative data.
Table 1: this compound Binding Affinity (pIC50) for BET Bromodomains Determined by TR-FRET Assay
| Target | pIC50 |
| BRD2-BD1 | 5.0 |
| BRD2-BD2 | 6.6 |
| BRD3-BD1 | <5.0 |
| BRD3-BD2 | 6.8 |
| BRD4-BD1 | 5.3 |
| BRD4-BD2 | 7.3 |
| BRDT-BD1 | <5.0 |
| BRDT-BD2 | 6.7 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Table 2: this compound Dissociation Constants (Kd) for BET Bromodomains Determined by BROMOscan Assay
| Target | Kd (nM) |
| BRD2-BD1 | >10,000 |
| BRD2-BD2 | 25 |
| BRD3-BD1 | >10,000 |
| BRD3-BD2 | 32 |
| BRD4-BD1 | >10,000 |
| BRD4-BD2 | 15 |
| BRDT-BD1 | >10,000 |
| BRDT-BD2 | 24 |
Kd is the equilibrium dissociation constant. A lower Kd value indicates a higher binding affinity.
Mechanism of Action: Modulation of Inflammatory Gene Transcription
This compound exerts its effects by competitively inhibiting the binding of the BD2 domain of BET proteins to acetylated lysine residues on histones and transcription factors. This is particularly relevant in the context of inflammation, where the transcription factor NF-κB plays a central role.
Upon activation by inflammatory stimuli (e.g., lipopolysaccharide [LPS] or cytokines), the p65 subunit of NF-κB is acetylated. This acetylation creates a binding site for the BD2 domain of BET proteins, particularly BRD4.[5] The recruitment of BRD4 to NF-κB at the promoters and enhancers of pro-inflammatory genes is a critical step in their transcriptional activation. BRD4 then recruits other components of the transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to drive gene expression.
This compound, by blocking the BD2-acetyl-lysine interaction, prevents the recruitment of BET proteins to these inflammatory gene loci. This leads to a reduction in the transcription of key pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), IL-17A, IL-17F, and IL-22.[1][4][6]
Signaling Pathway Diagram
Caption: this compound inhibits inflammatory gene transcription by blocking BET protein recruitment.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of this compound to individual BET bromodomains.
-
Materials:
-
Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
This compound in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the BET bromodomain protein, biotinylated histone peptide, and this compound dilutions to the wells of the 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add the Europium-labeled anti-His antibody and streptavidin-conjugated APC.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the this compound concentration to determine the IC50 value.
-
BROMOscan™ Assay
This is a competitive binding assay used to assess the selectivity of this compound against a broad panel of bromodomains.
-
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.
-
Procedure (as performed by DiscoverX):
-
A library of bromodomains is tagged with a unique DNA identifier.
-
An immobilized ligand for each bromodomain is prepared on a solid support.
-
This compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
After equilibrium is reached, the unbound bromodomain is washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified by qPCR.
-
The results are expressed as the dissociation constant (Kd), which is calculated from the dose-response curve of this compound.
-
In Vitro LPS-Stimulated MCP-1 Production Assay
This cellular assay measures the functional effect of this compound on the production of an inflammatory chemokine.
-
Materials:
-
Human whole blood or peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
This compound in DMSO
-
RPMI 1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
MCP-1 ELISA kit
-
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.
-
In Vivo Preclinical Models of Inflammatory Diseases
This compound has been evaluated in several preclinical models of inflammatory and autoimmune diseases.[1]
-
Collagen-Induced Arthritis (CIA) in Rats:
-
Induction: Female Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given 7 days later.
-
Treatment: this compound is administered orally once daily, starting from the day of the booster injection.
-
Endpoints: Arthritis severity is scored based on paw swelling. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion.
-
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice:
-
Induction: The shaved backs of BALB/c mice are treated daily with imiquimod cream for 6-8 consecutive days.
-
Treatment: this compound is administered orally once daily.
-
Endpoints: Skin inflammation is scored based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Skin biopsies are analyzed for epidermal thickness and inflammatory cell infiltration. Gene expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22) is measured by qPCR.
-
-
Non-alcoholic Fatty Liver Disease (NAFLD) Model in Mice:
-
Induction: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce NAFLD and subsequent non-alcoholic steatohepatitis (NASH).
-
Treatment: this compound is administered orally once daily for a specified period.
-
Endpoints: Liver tissue is collected for histological analysis of steatosis, inflammation, and fibrosis. Gene expression of pro-inflammatory and pro-fibrotic markers is measured by qPCR.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. While pan-BET inhibitors are currently undergoing clinical evaluation for various indications, the clinical development of BD2-selective inhibitors like this compound is still in its early stages. The preclinical data suggest that the selective targeting of BD2 may offer a favorable therapeutic window for inflammatory and autoimmune diseases.
Conclusion
This compound is a highly selective and potent inhibitor of the BD2 domain of BET proteins. Its mechanism of action, centered on the disruption of inducible inflammatory gene transcription, makes it a promising therapeutic candidate for a range of immune-mediated diseases. The data presented in this guide highlight the distinct role of the BD2 domain in transcriptional regulation and provide a foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols offer a practical resource for researchers in the field of epigenetics and drug discovery.
Experimental Workflow Diagram
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Properties of GSK620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK620 is a potent, orally bioavailable, and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating its mechanism of action. The selective inhibition of BD2 by this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases by modulating the expression of key pro-inflammatory genes without the broader effects associated with pan-BET inhibition.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1][2] While pan-BET inhibitors have demonstrated efficacy in various disease models, their clinical utility has been hampered by on-target toxicities.[2][3] This has led to the development of domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and to potentially offer a better therapeutic window.
This compound has emerged as a valuable chemical probe, demonstrating high selectivity for the BD2 domain across the BET family.[4] Preclinical studies have highlighted its significant anti-inflammatory phenotype, with efficacy observed in models of arthritis, psoriasis, and hepatitis.[5] This guide will delve into the technical details of this compound's anti-inflammatory profile.
Mechanism of Action: Selective BD2 Inhibition
This compound exerts its anti-inflammatory effects by selectively binding to the second bromodomain (BD2) of BET proteins. While the first bromodomain (BD1) is primarily involved in anchoring BET proteins to chromatin and maintaining steady-state gene expression, BD2 is thought to be more critical for the induction of gene expression in response to inflammatory stimuli.[2] By occupying the acetyl-lysine binding pocket of BD2, this compound prevents the recruitment of BET proteins to acetylated histones and transcription factors at the promoters and enhancers of pro-inflammatory genes.
A key transcription factor implicated in inflammation and regulated by BET proteins is Nuclear Factor-kappa B (NF-κB).[1] The p65 subunit of NF-κB (RELA) can be acetylated, and this modification is recognized by the bromodomains of BRD4, leading to the transcriptional activation of NF-κB target genes.[1] this compound, by inhibiting the BD2 of BRD4, disrupts this interaction, thereby suppressing the expression of NF-κB-dependent pro-inflammatory mediators.
Signaling Pathway of this compound in Inflammation
Caption: this compound selectively inhibits the BD2 of BRD4, disrupting NF-κB-mediated transcription.
Quantitative Data
This compound demonstrates potent and selective inhibition of the second bromodomain of BET proteins. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | pIC50 |
| BRD2 (BD1) | TR-FRET | 5.0 |
| BRD2 (BD2) | TR-FRET | 6.6 |
| Data from EUbOPEN. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Species | Dosage and Administration | Key Findings |
| Imiquimod-induced Psoriasis | Mouse | 20 mg/kg, p.o., QD | Superior to apremilast in reducing clinical score and epidermal thickness. Significantly reduced expression of IL-17A, IL-17F, and IL-22.[4] |
| Collagen-induced Arthritis | Rat | Dose-dependent | Significant inhibition of arthritic score and IgG1 production. Reduced joint swelling, synovitis, and cartilage damage.[4] |
| Non-alcoholic Steatohepatitis (NASH) | Mouse | Not specified | Reduced steatosis, lobular inflammation, and hepatocyte ballooning. Reduced expression of pro-inflammatory and pro-fibrotic genes.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of this compound to specific bromodomains.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescent ligand) when they are in close proximity.[6][7] Competitive binding of an inhibitor displaces the fluorescent ligand, leading to a decrease in the FRET signal.[6]
Protocol:
-
Reagent Preparation: Prepare a 10X TR-FRET assay buffer and dilute to 1X with ultrapure water.[8] Reconstitute the bromodomain protein, fluorescent ligand, and antibody in the 1X assay buffer to their working concentrations.
-
Compound Preparation: Serially dilute this compound in DMSO to create a concentration gradient. Further dilute in 1X assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted this compound or control (DMSO).
-
Reagent Addition: Add the bromodomain protein and the fluorescent ligand/antibody mixture to the wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 180 minutes).[9]
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader with excitation at approximately 340 nm and emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[8]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the pIC50.[8]
Human Whole Blood Assay for MCP-1 Inhibition
This cellular assay assesses the anti-inflammatory activity of this compound in a physiologically relevant ex vivo system.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Blood Collection: Collect human whole blood into sodium heparin anticoagulant tubes.
-
Incubation with Compound: Add the diluted this compound or DMSO control to a 96-well plate. Add the whole blood to each well and incubate.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration that elicits a robust inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Processing: Centrifuge the plates to separate the plasma.
-
MCP-1 Measurement: Measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in the plasma using a suitable immunoassay (e.g., ELISA).
-
Data Analysis: Determine the concentration-dependent inhibition of MCP-1 production by this compound.[5]
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a psoriasis-like skin inflammation.
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory conditions.
-
Disease Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice to induce a psoriatic phenotype.
-
Treatment: Administer this compound (e.g., 20 mg/kg), vehicle control, or a positive control (e.g., apremilast) orally once daily.[4]
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.[4]
-
Endpoint Analysis: At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining to measure epidermal thickness) and gene expression analysis (e.g., qPCR for IL-17A, IL-17F, and IL-22).[4]
Experimental Workflow for Preclinical Psoriasis Study
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
GSK620: A Technical Guide for the Investigation of BET Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and other proteins, they recruit transcriptional machinery to specific genomic loci, thereby controlling the expression of genes involved in cell proliferation, differentiation, and inflammation.
This compound's selectivity for the BD2 domain offers a nuanced approach to studying BET protein function, allowing for the dissection of the distinct roles of the two tandem bromodomains (BD1 and BD2) in health and disease. This guide will detail the mechanism of action of this compound, provide comprehensive quantitative data, present detailed experimental protocols for its use in vitro and in vivo, and visualize key signaling pathways and experimental workflows.
Mechanism of Action
This compound is a pan-BD2 inhibitor, demonstrating high selectivity for the second bromodomain of all BET family members over the first bromodomain (BD1) and other non-BET bromodomains.[1][2] The BD2 domain is implicated in the recruitment of transcription factors and the assembly of transcription complexes in response to inflammatory stimuli. By competitively binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the suppression of pro-inflammatory gene expression.[1][2] This targeted inhibition of BD2 makes this compound a valuable tool for investigating the specific functions of this domain in inflammatory and other disease processes.
Quantitative Data
The following tables summarize the in vitro binding affinity and cellular potency of this compound against various BET bromodomains.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains
| Target | Assay Type | IC50 (nM) | Selectivity (BD1/BD2) |
| BRD2 BD1 | TR-FRET | >15,000 | >47-fold |
| BRD2 BD2 | TR-FRET | 316.2 | |
| BRD3 BD1 | TR-FRET | >15,000 | >189-fold |
| BRD3 BD2 | TR-FRET | 79.4 | |
| BRD4 BD1 | TR-FRET | >15,000 | >189-fold |
| BRD4 BD2 | TR-FRET | 79.4 | |
| BRDT BD1 | TR-FRET | >15,000 | >75-fold |
| BRDT BD2 | TR-FRET | 199.5 |
Data compiled from publicly available sources.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |
| MCP-1 Production | Human Whole Blood | LPS | MCP-1 levels | 794.3 |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding Affinity
This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific BET bromodomain.
-
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound or vehicle (DMSO)
-
A pre-mixed solution of the BET bromodomain protein and the Europium-labeled anti-GST antibody.
-
A pre-mixed solution of the biotinylated histone peptide and Streptavidin-APC.
-
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. LPS-Induced MCP-1 Production in Human Whole Blood
This cellular assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in response to Lipopolysaccharide (LPS) stimulation.
-
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
MCP-1 ELISA kit
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
-
Procedure:
-
Prepare a serial dilution of this compound in RPMI 1640 medium.
-
In a 96-well plate, add the this compound dilutions or vehicle.
-
Add 100 µL of fresh human whole blood to each well.
-
Incubate the plate at 37°C with 5% CO2 for 30 minutes.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Centrifuge the plate at 1500 rpm for 10 minutes.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of MCP-1 inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Rats
This model is used to evaluate the efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Animal Model: Lewis or Wistar rats.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Treatment:
-
Begin treatment with this compound (e.g., 10-30 mg/kg, oral gavage, once daily) at the onset of clinical signs of arthritis (around day 10-14) or prophylactically.
-
-
Endpoint Analysis:
-
Monitor clinical signs of arthritis (paw swelling, erythema, joint stiffness) using a scoring system.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
2. Imiquimod-Induced Psoriasis in Mice
This model mimics key features of human psoriasis and is used to assess the therapeutic potential of this compound.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Psoriasis:
-
This compound Treatment:
-
Administer this compound (e.g., 10-30 mg/kg, oral gavage, once daily) concurrently with or after the initiation of imiquimod application.
-
-
Endpoint Analysis:
-
Score the severity of skin inflammation based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Measure ear thickness using a caliper.
-
At the end of the study, collect skin biopsies for histological analysis of epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.
-
Analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin tissue.
-
3. Carbon Tetrachloride (CCl4)-Induced Hepatitis in Mice or Rats
This model is used to investigate the effect of this compound on liver inflammation and fibrosis.
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Hepatitis:
-
This compound Treatment:
-
Administer this compound (e.g., 10-30 mg/kg, oral gavage, once daily) either as a prophylactic or therapeutic treatment.
-
-
Endpoint Analysis:
-
Measure serum levels of liver enzymes (ALT, AST) to assess liver damage.
-
At the end of the study, collect liver tissue for histological analysis of inflammation, necrosis, and fibrosis (e.g., using Masson's trichrome staining).
-
Analyze the expression of pro-inflammatory and pro-fibrotic genes in the liver.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and provide visual representations of the experimental workflows.
Caption: this compound inhibits BET protein binding to acetylated histones, disrupting NF-κB-mediated pro-inflammatory gene transcription.
Caption: Workflow for determining this compound binding affinity using a TR-FRET assay.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Management of carbon tetrachloride-induced acute liver injury in rats by syngeneic hepatocyte transplantation in spleen and peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 11. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Daprodustat (GSK1278863): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daprodustat (GSK1278863), marketed as Duvroq and Jesduvroq, is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by GlaxoSmithKline.[1][2] It represents a significant advancement in the management of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[3][4] By mimicking the body's physiological response to hypoxia, Daprodustat stimulates endogenous erythropoietin production and improves iron metabolism.[5][6] Approved in Japan in June 2020 and in the United States in February 2023 for adult patients on dialysis for at least four months, this document provides an in-depth technical overview of its discovery, mechanism of action, preclinical and clinical development, and key experimental protocols.[2][3][7][8][9][10]
Mechanism of Action: Simulating Hypoxia
The development of anemia in CKD is primarily due to the kidneys' reduced ability to produce erythropoietin (EPO).[3][11] Daprodustat's mechanism centers on the hypoxia-inducible factor (HIF) pathway, a crucial regulator of the body's response to low oxygen levels.[4][5]
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes (isoforms PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF-α.[3][4][5][12] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, ubiquitinate, and mark HIF-α for rapid proteasomal degradation.[12]
Daprodustat is a potent, reversible inhibitor of all three PHD isoforms.[8][11][13] By blocking these enzymes, it prevents HIF-α hydroxylation, effectively mimicking a hypoxic state.[4][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the cell nucleus.[5][11] In the nucleus, HIF-α dimerizes with HIF-β, forming a functional transcription factor that binds to hypoxia response elements (HREs) in the DNA.[3][11] This binding activates the transcription of a cascade of genes, most notably EPO, which stimulates red blood cell production.[3][5] Additionally, the HIF pathway upregulates genes involved in iron uptake, mobilization, and transport, leading to a more coordinated erythropoietic response compared to ESA therapy alone.[11]
Caption: Daprodustat inhibits PHD enzymes, preventing HIF-α degradation and boosting EPO production.
Discovery and Preclinical Profile
The development of PHD inhibitors was driven by the need for an alternative to high-dose rHuEPO therapy, which carries risks of cardiovascular complications.[13][14] The goal was to induce a more physiological erythropoietic response. Daprodustat, a pyrimidinetrione-glycinamide, was designed to mimic the binding of the PHD co-substrate N-oxalylglycine, thereby acting as a potent competitive inhibitor.[14][15]
Preclinical studies demonstrated that Daprodustat is a low nanomolar inhibitor of PHD isoforms 1, 2, and 3.[13][15] In vitro cell-based assays confirmed that this enzymatic inhibition led to the stabilization of HIF-α and subsequent production of EPO.[13][14] In vivo studies in normal mice showed that a single oral dose of Daprodustat prompted a significant, transient increase in circulating plasma EPO, with only minimal effects on plasma vascular endothelial growth factor (VEGF-A), a safety consideration.[13][14][15] Long-term, once-daily oral administration in preclinical animal models resulted in significant increases in reticulocytes and red blood cell mass, confirming its efficacy in stimulating erythropoiesis.[13][14]
| Preclinical Parameter | Result | Reference |
| Target | Prolyl Hydroxylase Domain (PHD) enzymes 1, 2, and 3 | [8][11][13] |
| Inhibition Type | Potent, low nanomolar, reversible inhibitor | [8][11][13] |
| In Vitro Effect | Stabilization of HIF-α, leading to increased EPO production in cell lines | [13][14][15] |
| In Vivo Effect (Mice) | Single oral dose led to an 11.2-fold increase in peak EPO levels at 12 hours post-dosing | [10] |
| In Vivo Effect (General) | Once-daily oral administration increased reticulocytes and red cell mass | [13][14] |
Chemical Synthesis
Daprodustat is synthesized from commercially available malonic acid.[1][7][16] The core of the synthesis involves a modified Biginelli reaction, where malonic acid is coupled with dicyclohexylcarbodiimide (DCC) to form the 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione intermediate.[1] This trione is then subjected to basic conditions in the presence of ethyl isocyanoacetate to yield the penultimate ester intermediate. The final step is a saponification (hydrolysis) reaction to afford Daprodustat.[7][16] An improved, more environmentally friendly process has been developed that replaces the use of ethyl isocyanoacetate with methyl glycinate and 1,1'-carbonyldiimidazole (CDI), achieving a higher overall throughput of 76% compared to the previously reported 52%.[1]
Caption: General synthetic workflow for Daprodustat starting from malonic acid.
Pharmacokinetics and Metabolism
Clinical pharmacokinetic studies in healthy subjects have characterized Daprodustat's absorption, distribution, metabolism, and excretion profile.
| Pharmacokinetic Parameter | Value / Description | Reference |
| Administration | Oral, once daily | [4] |
| Bioavailability | Moderate oral bioavailability of approximately 66% | [17] |
| Absorption | Estimated ~80% absorbed across the gastrointestinal tract | [17][18] |
| Time to Steady State | Achieved within 24 hours of dosing | [11] |
| Exposure | Generally dose-proportional | [11] |
| Distribution | Low plasma clearance (19.3 L/h) and volume of distribution (14.6 L), suggesting low penetration into tissues | [17][18] |
| Metabolism | Primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A4 | [17][18] |
| Excretion | Primarily eliminated via hepatobiliary and fecal routes, with minor renal elimination (~95% recovery by day 5) | [17] |
Clinical Development and Efficacy
The efficacy and safety of Daprodustat were evaluated in the comprehensive ASCEND Phase III clinical trial program, which enrolled over 8,000 patients across the spectrum of CKD.[19] The program consisted of five pivotal studies that all met their primary endpoints.[19][20]
Key Phase III Trials
-
ASCEND-D (Dialysis): This study enrolled 2,964 dialysis-dependent patients who were switched from a standard ESA therapy to either oral Daprodustat or an ESA control.[19][21] The trial met its primary efficacy endpoint, demonstrating that Daprodustat was non-inferior to ESAs in maintaining hemoglobin (Hb) levels within the target range of 10-11.5 g/dL.[21]
-
ASCEND-ND (Non-Dialysis): This study enrolled 3,872 non-dialysis-dependent patients.[19] Daprodustat was shown to be effective at improving or maintaining Hb levels within the target range and was non-inferior to ESA control.[19]
-
ASCEND-ID (Incident Dialysis): In patients new to dialysis, Daprodustat was found to be non-inferior to darbepoetin alfa for treating anemia.[22]
Efficacy and Safety Outcomes
Across the ASCEND program, Daprodustat consistently demonstrated its ability to manage hemoglobin levels effectively. A key secondary objective was to assess cardiovascular safety. The primary safety analysis focused on the risk of major adverse cardiovascular events (MACE). In both the ASCEND-D and ASCEND-ND trials, Daprodustat was found to be non-inferior to ESAs, indicating no increased cardiovascular risk.[21]
The safety profile of Daprodustat was generally consistent with the underlying CKD patient population. The most commonly reported adverse events included hypertension, diarrhea, dialysis hypotension, peripheral edema, and urinary tract infections.[20][21]
| Clinical Trial | Patient Population | N | Primary Efficacy Endpoint | Key Result | MACE Hazard Ratio (95% CI) | Reference |
| ASCEND-D | Dialysis-Dependent CKD | 2,964 | Mean change in Hb from baseline | Non-inferior to ESA control in maintaining Hb (10-11.5 g/dL) | 0.93 (0.81-1.07) | [19][21] |
| ASCEND-ND | Non-Dialysis-Dependent CKD | 3,872 | Mean change in Hb from baseline | Improved and/or maintained Hb within target levels | 1.03 (0.89-1.19) | [19][21] |
| ASCEND-ID | Incident Dialysis CKD | 312 | Mean Hb concentration during evaluation | Non-inferior to darbepoetin alfa (Mean Hb: 10.5 vs 10.6 g/dL) | Not specified in snippets | [22] |
Key Experimental Protocols
Detailed protocols are proprietary; however, based on published literature for HIF-PH inhibitors, the following methodologies represent the types of assays used in the development of Daprodustat.
In Vitro PHD Enzymatic Inhibition Assay
-
Objective: To determine the potency of the compound in inhibiting PHD isoforms.
-
Methodology: A common method is a MALDI-TOF mass spectrometry-based assay. Recombinant human PHD1, PHD2, or PHD3 enzyme is incubated with the test compound (Daprodustat) at various concentrations. The reaction is initiated by adding substrates: a peptide fragment of HIF-1α, 2-oxoglutarate, ascorbate, and Fe(II). The reaction is quenched, and the extent of peptide hydroxylation is measured by MALDI-TOF MS. IC50 values are calculated from the dose-response curves.[23]
Cell-Based HIF-α Stabilization Assay
-
Objective: To confirm that PHD inhibition in a cellular context leads to the stabilization of HIF-α.
-
Methodology: A suitable human cell line (e.g., Hep3B or VHL-deficient RCC4 cells) is cultured under normoxic conditions.[23] Cells are treated with varying concentrations of Daprodustat for a set period (e.g., 6 hours). Following treatment, cells are lysed, and whole-cell extracts are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting (Western blot). Specific antibodies against HIF-1α and HIF-2α are used to detect the levels of stabilized protein.[23]
In Vivo Pharmacodynamic (EPO Production) Assay
-
Objective: To measure the effect of the compound on endogenous EPO production in a living system.
-
Methodology: Normal mice are administered a single oral dose of Daprodustat or a vehicle control.[13][14] Blood samples are collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours). Plasma is separated, and the concentration of murine EPO is quantified using a validated immunoassay (e.g., ELISA). The results demonstrate the magnitude and duration of the EPO response to the compound.[10]
Caption: A logical workflow from preclinical discovery to clinical approval for Daprodustat.
Conclusion
The discovery and development of Daprodustat (GSK1278863) exemplify a successful translation of fundamental biological research on cellular oxygen sensing into a novel therapeutic agent. Through potent inhibition of PHD enzymes, Daprodustat effectively stabilizes HIF-α, leading to a coordinated physiological response that corrects anemia in patients with CKD. Its oral route of administration offers a convenient alternative to injectable ESAs. Extensive preclinical and large-scale Phase III clinical trials have established its efficacy in managing hemoglobin levels and have demonstrated a cardiovascular safety profile non-inferior to the standard of care. Daprodustat stands as a significant innovation for patients and clinicians in the field of nephrology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Daprodustat - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is Daprodustat used for? [synapse.patsnap.com]
- 5. What is the mechanism of Daprodustat? [synapse.patsnap.com]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Daprodustat_Chemicalbook [chemicalbook.com]
- 8. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry, Analysis, and Biological Aspects of Daprodustat, A New Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daprodustat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. krcp-ksn.org [krcp-ksn.org]
- 13. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. guidechem.com [guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. hcplive.com [hcplive.com]
- 21. GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease [prnewswire.com]
- 22. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
Preclinical Profile of GSK620: A Selective BET Bromodomain 2 (BD2) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK620 is a potent, orally bioavailable, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Preclinical research has demonstrated its anti-inflammatory properties and efficacy in various immuno-inflammatory models.[3][4] this compound's selectivity for BD2 over the first bromodomain (BD1) offers a potential for a differentiated safety and efficacy profile compared to pan-BET inhibitors.[5][6] This document provides a comprehensive overview of the preclinical findings on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, presented in a format tailored for researchers and drug development professionals.
Mechanism of Action
This compound functions as a pan-BD2 inhibitor, selectively binding to the second bromodomain of the BET protein family.[1] BET proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[7] The BET family consists of BRD2, BRD3, BRD4, and the testis-specific BRDT.[7] Each of these proteins contains two tandem bromodomains, BD1 and BD2.[3] While both domains recognize acetylated lysine, they exhibit distinct functional roles. BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 is crucial for the induction of gene expression in response to inflammatory stimuli.[3] By selectively inhibiting BD2, this compound is designed to modulate the transcriptional activation of pro-inflammatory genes without broadly affecting basal gene expression, which may contribute to a more favorable therapeutic window.[3][5]
The proposed mechanism of action for this compound's anti-inflammatory effects is depicted in the following signaling pathway:
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates potent and selective binding to the BD2 domain of BET proteins. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were utilized to determine the binding affinity of this compound to the individual bromodomains of BRD2, BRD3, and BRD4.[7] The compound exhibits significant selectivity for BD2 over BD1 across the BET family.[3]
| Target | pIC50 | Selectivity (BD1 vs BD2) |
| BRD2 BD1 | 5.0 | >40-fold |
| BRD2 BD2 | 6.6 | |
| BRD3 BD1 | <5.0 | >200-fold |
| BRD3 BD2 | 7.3 | |
| BRD4 BD1 | 5.3 | >100-fold |
| BRD4 BD2 | 7.4 |
Further selectivity profiling using the BROMOscan® platform confirmed that this compound is highly selective for the BET-BD2 family, with over 200-fold selectivity against all other bromodomains tested.[1][2]
Cellular Activity
The cellular activity of this compound was assessed by its ability to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine, in human whole blood stimulated with lipopolysaccharide (LPS).[1][8] this compound demonstrated a concentration-dependent reduction of MCP-1, confirming its target engagement in a cellular context.[1]
| Assay | Endpoint | IC50 |
| LPS-stimulated Human Whole Blood | MCP-1 Production | ~1 µM |
In Vivo Pharmacology
This compound has shown efficacy in multiple preclinical models of immuno-inflammatory diseases, highlighting its potential as a therapeutic agent.[2][3]
Collagen-Induced Arthritis (CIA) in Rats
In a rat model of collagen-induced arthritis, a commonly used model for rheumatoid arthritis, this compound demonstrated efficacy in reducing the clinical signs of the disease.[3]
Imiquimod-Induced Psoriasis in Mice
This compound was evaluated in an imiquimod-induced psoriasis model in mice.[3] Treatment with this compound resulted in a significant reduction in clinical scores (erythema and plaque formation) and epidermal hyperplasia.[3] Furthermore, gene expression analysis of skin samples from treated mice showed a significant decrease in the expression of disease-relevant pro-inflammatory genes, including IL-17A, IL-17F, and IL-22.[3]
Pharmacokinetics
This compound was developed to have improved oral bioavailability compared to earlier BD2-selective inhibitors.[3][4] Pharmacokinetic studies were conducted in rats and dogs, demonstrating excellent in vivo properties.[1][8]
| Species | Route | Dose | Clearance (in vitro, hepatocytes) | In Vivo Clearance | Oral Bioavailability |
| Rat | IV | 1 mg/kg | Low (<1 mg/mL/g tissue) | Low | Excellent |
| PO | 3 mg/kg | ||||
| Dog | IV | 0.5 mg/kg | Low (<1 mg/mL/g tissue) | Low | Excellent |
| PO | 1 mg/kg |
Experimental Protocols
In Vitro TR-FRET Binding Assay
The binding affinity of this compound to BET bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The general workflow for such an assay is outlined below:
Cellular MCP-1 Assay in Human Whole Blood
The protocol for assessing the cellular activity of this compound is as follows:
-
Compound Preparation : this compound is serially diluted in DMSO.[1]
-
Blood Incubation : Human whole blood is collected in sodium heparin and added to a 96-well plate containing the diluted this compound.[1] The plate is incubated at 37°C and 5% CO2.[1]
-
LPS Stimulation : Lipopolysaccharide (LPS) is added to each well to a final concentration of 200 ng/mL to stimulate an inflammatory response.[1]
-
Incubation : The plate is incubated for an additional 24 hours at 37°C.[1]
-
Sample Processing : PBS is added, and the plate is centrifuged to separate the plasma.[1]
-
MCP-1 Measurement : The supernatant is collected, and MCP-1 levels are quantified using an immunoassay.[1]
In Vivo Imiquimod-Induced Psoriasis Model
The general experimental design for the imiquimod-induced psoriasis model is as follows:
Conclusion
This compound is a potent and selective BD2 inhibitor with a promising preclinical profile for the treatment of immuno-inflammatory diseases. Its selectivity for BD2 may offer a therapeutic advantage over pan-BET inhibitors by specifically targeting inflammation-induced gene expression. The demonstrated in vivo efficacy in relevant disease models, coupled with favorable pharmacokinetic properties, supports its further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of epigenetics and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. pubs.acs.org [pubs.acs.org]
The Selectivity of GSK620 for BD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of GSK620, a potent and orally bioavailable inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a valuable chemical probe for dissecting the distinct biological roles of the two tandem bromodomains (BD1 and BD2) within the BET proteins (BRD2, BRD3, BRD4, and BRDT) and holds promise for therapeutic interventions in immuno-inflammatory diseases.[1][2][3] This document details the quantitative selectivity of this compound, the experimental methodologies used for its characterization, and the underlying signaling pathways affected by its mechanism of action.
Quantitative Selectivity of this compound
This compound exhibits remarkable selectivity for the BD2 domain across all BET family members, with a more than 200-fold selectivity over all other bromodomains.[1][4] This high degree of selectivity allows for the precise investigation of BD2-specific functions. The binding affinities of this compound have been quantified using various biophysical and biochemical assays, and the data are summarized in the tables below.
Table 1: this compound Binding Affinity (IC50/pIC50) for BET Bromodomains Determined by TR-FRET Assay
| Target | IC50 (nM) | pIC50 | Selectivity (Fold) BD1/BD2 |
| BRD2 BD1 | >15,000 | < 5 | >47 |
| BRD2 BD2 | 316.2 | 6.6 | |
| BRD3 BD1 | >15,000 | < 5 | >189 |
| BRD3 BD2 | 79.4 | 7.1 | |
| BRD4 BD1 | >15,000 | < 5 | >189 |
| BRD4 BD2 | 79.4 | 7.1 | |
| BRDT BD1 | >15,000 | < 5 | >75 |
| BRDT BD2 | 199.5 | 6.7 |
Data compiled from multiple sources.[2][5][6]
Table 2: this compound Dissociation Constants (Kd) Determined by BROMOscan
| Target | Kd (nM) |
| BRD2 BD2 | 120 |
| BRD3 BD2 | 41 |
| BRD4 BD2 | 31 |
| BRDT BD2 | 78 |
| BRD4 BD1 | >10,000 |
Data represents a subset of the broader BROMOscan panel, highlighting the potent and selective binding to BET BD2 domains.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and cellular activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to individual BET bromodomains in a competitive binding format.
Materials:
-
Recombinant GST-tagged BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide (Ac-H4) as the ligand
-
Terbium-conjugated anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated d2 (Acceptor fluorophore)
-
This compound serially diluted in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM DTT
-
384-well low-volume plates
Procedure:
-
Prepare a master mix of the GST-tagged bromodomain and the Terbium-conjugated anti-GST antibody in assay buffer.
-
Prepare a master mix of the biotinylated histone H4 peptide and Streptavidin-conjugated d2 in assay buffer.
-
Dispense 2 µL of serially diluted this compound or DMSO (as control) into the 384-well plate.
-
Add 4 µL of the bromodomain/antibody mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the peptide/streptavidin mix to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Terbium) and 665 nm (d2) after excitation at 340 nm.
-
The TR-FRET ratio (665 nm / 620 nm) is calculated, and IC50 values are determined from the dose-response curves.
BROMOscan Assay
The BROMOscan technology is a competition binding assay used to determine the dissociation constants (Kd) of this compound against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Procedure (Generalized):
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
After an incubation period to reach equilibrium, unbound proteins are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
The data is used to generate a dose-response curve, from which the Kd value is calculated.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics (association and dissociation rates) of this compound to BET bromodomains.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant BET bromodomains
-
This compound serially diluted in running buffer
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant BET bromodomain (e.g., BRD4 BD2) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the immobilized bromodomain surface.
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Target Engagement: LPS-induced MCP-1 Production in Human Whole Blood
This cellular assay provides evidence of this compound's engagement with BD2 in a physiologically relevant context, leading to an anti-inflammatory response.[1]
Materials:
-
Fresh human whole blood collected in sodium heparin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound serially diluted in DMSO.
-
RPMI 1640 medium.
-
96-well tissue culture plates.
-
MCP-1 (CCL2) immunoassay kit (e.g., ELISA).
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (as control) to a 96-well plate.
-
Add 130 µL of human whole blood to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.
-
Add 10 µL of LPS solution (final concentration 200 ng/mL) to stimulate the cells.
-
Incubate for a further 24 hours at 37°C.
-
Add 140 µL of PBS to each well, seal the plate, and shake for 10 minutes.
-
Centrifuge the plates at 2500 rpm for 10 minutes.
-
Collect 100 µL of the supernatant and measure the MCP-1 levels using an immunoassay according to the manufacturer's instructions.
-
The concentration-dependent reduction in MCP-1 production is used to determine the IC50 of this compound in this cellular assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.
BET Protein Inhibition Mechanism
Caption: Mechanism of BET protein inhibition by this compound.
Experimental Workflow for Cellular Target Engagement
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK620 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By selectively binding to the BD2 domain, this compound modulates the expression of key inflammatory genes, positioning it as a valuable tool for research in immuno-inflammation.[3] These application notes provide detailed protocols for utilizing this compound in relevant in vitro cell-based assays to characterize its anti-inflammatory effects.
Mechanism of Action
The BET family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of target genes. This compound selectively inhibits the BD2 domain of BET proteins, which is known to be critically involved in the rapid induction of gene expression in response to inflammatory stimuli.[4] This selective inhibition leads to a downstream suppression of pro-inflammatory cytokine and chemokine production, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3] Emerging evidence suggests that the anti-inflammatory effects of BET inhibitors are, at least in part, mediated through the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK620 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in a mouse model of collagen-induced arthritis (CIA). The protocols outlined below are based on established methodologies for inducing arthritis in mice and incorporate the use of this compound as a therapeutic agent.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes. This compound is a potent and selective inhibitor of the BD2 domain of BET proteins, which has shown anti-inflammatory properties.[1] Preclinical studies have demonstrated the efficacy of selective BD2 inhibitors in models of inflammatory and autoimmune diseases, suggesting their therapeutic potential in conditions like RA.[1] Specifically, this compound has been shown to be effective in a rat model of collagen-induced arthritis, where it produced a dose-dependent reduction in arthritis severity.[1] These notes provide a framework for extending these findings to a mouse model of arthritis.
Mechanism of Action of this compound in Arthritis
This compound functions by selectively binding to the BD2 domain of BET proteins. This inhibition prevents the recruitment of transcriptional machinery to the promoters of inflammatory genes, thereby downregulating their expression. In the context of arthritis, this leads to a reduction in the production of key pro-inflammatory cytokines and chemokines, such as IL-6, IL-17, and various matrix metalloproteinases (MMPs), which are responsible for joint inflammation and tissue damage.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
This compound Administration (Therapeutic Regimen):
-
Begin treatment upon the first signs of arthritis (typically around day 24-28), defined as a clinical score of ≥1 in at least one paw.
-
Administer this compound orally once or twice daily. A suggested starting dose range, based on studies with similar selective BD2 inhibitors, is 25-75 mg/kg. Dose-response studies are recommended to determine the optimal dose.
-
A vehicle control group (e.g., 0.5% methylcellulose) should be included.
-
A positive control group, such as methotrexate (1-2 mg/kg, 3 times per week, subcutaneously), can also be included for comparison.
-
Continue treatment for a predefined period, typically 14-21 days after the onset of arthritis.
-
Experimental Workflow
Outcome Measures and Assessments
-
Clinical Assessment of Arthritis:
-
Score each paw daily using a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit.
-
2 = Obvious erythema and swelling in more than one digit.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with joint deformity and/or ankylosis.
-
-
The maximum score per mouse is 16.
-
-
Histopathological Analysis:
-
At the end of the study, collect hind paws and knees, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O for proteoglycan content (cartilage integrity).
-
Score sections for:
-
Inflammation: Infiltration of inflammatory cells.
-
Pannus formation: Synovial proliferation over the cartilage.
-
Cartilage damage: Loss of Safranin O staining and chondrocyte death.
-
Bone erosion: Resorption of bone at the joint margins.
-
-
-
Biomarker Analysis:
-
Collect serum at termination to measure levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.
-
Measure pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α, IL-17) in serum or joint homogenates using multiplex immunoassays or ELISA.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | N | Mean Arthritis Score (Day of Peak) | % Inhibition |
| Vehicle Control | 10 | 10.5 ± 1.2 | - |
| This compound (25 mg/kg) | 10 | 7.8 ± 0.9 | 25.7% |
| This compound (50 mg/kg) | 10 | 5.2 ± 0.7 | 50.5% |
| This compound (75 mg/kg) | 10 | 3.1 ± 0.5*** | 70.5% |
| Methotrexate (1 mg/kg) | 10 | 4.5 ± 0.6 | 57.1% |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Histological Parameters
| Treatment Group | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| This compound (75 mg/kg) | 1.2 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.0 ± 0.1 |
| Methotrexate (1 mg/kg) | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.3 ± 0.2 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Table 3: Effect of this compound on Serum Cytokine Levels (pg/mL)
| Treatment Group | IL-6 | TNF-α | IL-17A |
| Vehicle Control | 150.2 ± 25.1 | 85.6 ± 12.3 | 210.5 ± 30.4 |
| This compound (75 mg/kg) | 65.8 ± 10.5 | 40.1 ± 8.7* | 95.2 ± 15.8 |
| Methotrexate (1 mg/kg) | 80.4 ± 12.9 | 55.3 ± 10.1 | 120.7 ± 20.1 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |
Conclusion
These application notes provide a detailed framework for evaluating the therapeutic potential of this compound in a mouse model of collagen-induced arthritis. The protocols for disease induction, drug administration, and various outcome assessments are based on established and validated methods. The provided data tables serve as a template for presenting the expected dose-dependent efficacy of this compound in ameliorating the clinical, histological, and inflammatory parameters of arthritis. This comprehensive approach will enable researchers to robustly assess the preclinical efficacy of this compound and further elucidate the role of selective BD2 inhibition in the treatment of rheumatoid arthritis.
References
Application Notes and Protocols for In Vivo Studies with GSK620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the second bromodomain (BD2) of BET proteins, this compound modulates the transcription of genes involved in inflammation, making it a valuable tool for in vivo research in immuno-inflammatory diseases.[3][4] this compound has demonstrated efficacy in preclinical models of inflammatory arthritis, psoriasis, and hepatitis.[5][6] It is orally bioavailable and possesses excellent pharmacokinetic properties, supporting its use in in vivo studies.[1][7]
These application notes provide detailed protocols for the dosage and administration of this compound in various in vivo models of inflammation.
Mechanism of Action
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of pro-inflammatory genes. This compound selectively inhibits the BD2 domain of BET proteins, disrupting this interaction and leading to the downregulation of inflammatory gene expression.[7][8] This targeted action helps to reduce the inflammatory response in affected tissues.
Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.
Quantitative Data Summary
The following tables summarize the recommended dosage and pharmacokinetic parameters for this compound in various animal models.
Table 1: Recommended Dosage for In Vivo Studies
| Animal Model | Species | Route of Administration | Dosage | Reference(s) |
| General | Rat | Intravenous (IV) | 1 mg/kg | [2] |
| General | Rat | Oral Gavage (PO) | 3 mg/kg | [2] |
| General | Dog | Intravenous (IV) | 0.5 mg/kg | [2] |
| General | Dog | Oral Gavage (PO) | 1 mg/kg | [2] |
| Imiquimod-Induced Psoriasis | Mouse | Oral Gavage (PO) | 20 mg/kg, once daily | [4] |
| Collagen-Induced Arthritis | Rat | Oral Gavage (PO) | Dose-dependent inhibition observed | [4] |
| Non-Alcoholic Steatohepatitis | Mouse | Oral Gavage (PO) | Efficacy observed | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Clearance (CLb) | Oral Bioavailability (F%) | Reference(s) |
| Rat | Low | Excellent | [7] |
| Dog | 2 mL/min/kg | 57% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
A. Oral Gavage Formulation
Two common vehicle formulations for oral administration of this compound are provided below.
Formulation 1: Corn Oil-based
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For a final solution, add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.
-
This formulation yields a solubility of at least 3.51 mg/mL.
Formulation 2: Aqueous Suspension
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following, mixing well after each addition:
-
10% DMSO stock solution
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation yields a solubility of at least 3.33 mg/mL.[1]
B. Intravenous Formulation
For intravenous administration, a common vehicle is a mixture of solvents to ensure solubility.
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
A vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be used for poorly soluble compounds.[5]
-
The final concentration of this compound should be adjusted based on the required dose and injection volume for the animal model.
Caption: General experimental workflow for in vivo studies with this compound.
Protocol 2: Imiquimod-Induced Psoriasis Model in Mice
This model recapitulates key features of human psoriasis, including skin inflammation and epidermal hyperplasia.
Materials:
-
C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound
-
Oral gavage vehicle (see Protocol 1A)
-
Calipers for measuring ear thickness
Procedure:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days to induce psoriasis-like inflammation.[9][10]
-
Administer this compound at a dose of 20 mg/kg via oral gavage once daily. Treatment can be prophylactic (starting on day 0) or therapeutic (starting after the onset of inflammation).[4]
-
Monitor disease progression daily by measuring ear thickness and assessing skin erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[9]
-
At the end of the study, collect skin and spleen samples for histopathological analysis and measurement of inflammatory markers (e.g., IL-17A, IL-22).[4]
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Materials:
-
Wistar or Sprague-Dawley rats
-
Bovine or chicken type II collagen
-
Freund's Complete Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Oral gavage vehicle (see Protocol 1A)
Procedure:
-
Prepare an emulsion of type II collagen in CFA or IFA.
-
On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster immunization with collagen in IFA may be given on day 7.[11]
-
Arthritis development typically begins 2-3 weeks after the primary immunization.
-
Once arthritis is established, begin oral administration of this compound. While a specific dose for this compound in this model is not defined in the provided literature, a dose-dependent inhibition was observed. A starting dose of 3 mg/kg/day can be considered based on general rat oral dosing information.[2][4]
-
Monitor the severity of arthritis by scoring paw swelling and inflammation.
-
At the end of the study, collect joint tissues for histological assessment of synovitis, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody levels and inflammatory cytokines.
Protocol 4: Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model in Mice
This model mimics the metabolic and inflammatory aspects of human NASH.
Materials:
-
C57BL/6J or other susceptible mouse strains
-
High-fat, high-sucrose, and high-cholesterol diet (Western diet)
-
This compound
-
Oral gavage vehicle (see Protocol 1A)
Procedure:
-
Induce NASH by feeding mice a Western diet for an extended period (e.g., 12-24 weeks). Some protocols may also include weekly low-dose carbon tetrachloride (CCl4) injections to accelerate fibrosis.[12]
-
This compound treatment can be initiated either prophylactically or therapeutically once NASH is established. A specific dosing regimen for this compound in this model is not detailed in the available literature, but efficacy has been observed. A starting dose can be based on general mouse oral dosing principles, taking into account the 20 mg/kg dose used in the psoriasis model.[4]
-
Monitor metabolic parameters such as body weight, glucose tolerance, and serum lipids.
-
At the end of the study, collect liver tissue for histological analysis of steatosis, inflammation, hepatocyte ballooning, and fibrosis (e.g., Sirius Red staining).
-
Gene expression analysis of pro-inflammatory and pro-fibrotic markers in the liver can also be performed.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of GSK-3β Alleviates Collagen II-Induced Rheumatoid Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral gavage of nano-encapsulated conjugated acrylic acid-bile acid formulation in type 1 diabetes altered pharmacological profile of bile acids, and improved glycaemia and suppressed inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK620 TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the binding of GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction
This compound is a potent and orally bioavailable pan-BD2 inhibitor with high selectivity for the BD2 domains of the BET family proteins: BRD2, BRD3, BRD4, and BRDT[1][2][3]. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histones[4]. The selective inhibition of BET bromodomains is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions.
This document outlines the principles of the TR-FRET assay, a robust and sensitive method for quantifying molecular interactions in a homogeneous format, making it ideal for high-throughput screening of inhibitors like this compound[5][6][7][8][9].
Signaling Pathway of BET Proteins in Transcriptional Regulation
BET proteins act as scaffolds, binding to acetylated histones on chromatin and recruiting transcriptional machinery to activate gene expression. Inhibition of the BD2 domain by this compound disrupts this interaction, leading to the downregulation of target gene transcription.
Caption: BET protein signaling pathway and the inhibitory action of this compound.
This compound TR-FRET Assay Principle
The TR-FRET assay for this compound is a competitive binding assay. It utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically conjugated to an antibody that recognizes a tag (e.g., GST) on the recombinant BET bromodomain protein. The acceptor is a fluorescently labeled ligand (tracer) that binds to the active site of the bromodomain. When the donor and acceptor are in close proximity due to the tracer binding to the bromodomain, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the tracer for binding to the BD2 domain. An increase in this compound concentration leads to the displacement of the tracer, a decrease in FRET, and a corresponding reduction in the acceptor's emission signal.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound to various BET bromodomains as determined by TR-FRET assays and typical performance metrics for such assays.
| Target Bromodomain | IC50 (nM)[4][10] |
| BRD2 BD2 | 316.2 |
| BRD3 BD2 | 79.4 |
| BRD4 BD2 | 79.4 |
| BRDT BD2 | 199.5 |
| BRD2 BD1 | >15,000 |
| BRD3 BD1 | >15,000 |
| BRD4 BD1 | >15,000 |
| BRDT BD1 | >15,000 |
| Assay Performance Metric | Typical Value | Reference |
| Z'-factor | 0.75 | [5] |
| Signal-to-Background Ratio | 6.4 | [7] |
Experimental Protocol: this compound TR-FRET Assay
This protocol is adapted for a 384-well plate format and is based on established methods for BET bromodomain TR-FRET assays.
Materials and Reagents:
-
Recombinant GST-tagged BET protein (e.g., BRD4-BD2)
-
Fluorescently labeled BET bromodomain ligand (Tracer)
-
Terbium-labeled anti-GST antibody (Donor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
DMSO
-
Low-volume, white 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Reagent Preparation:
-
Dilute the recombinant GST-tagged BET protein, the fluorescently labeled tracer, and the terbium-labeled anti-GST antibody to their optimal working concentrations in assay buffer. These concentrations should be determined empirically during assay development.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or control (assay buffer with the same final DMSO concentration) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the diluted GST-tagged BET protein to all wells.
-
Add 5 µL of a pre-mixed solution of the fluorescently labeled tracer and the terbium-labeled anti-GST antibody to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light. The optimal incubation time should be determined during assay optimization.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at two wavelengths:
-
Donor emission (e.g., 620 nm for Terbium)
-
Acceptor emission (e.g., 665 nm for a red acceptor)
-
-
A time delay of 50-100 µs before reading is recommended to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound TR-FRET assay protocol.
Caption: Step-by-step workflow for the this compound TR-FRET assay.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: GSK620 in LPS-Stimulated Monocyte Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In monocytes, LPS triggers a signaling cascade that results in the production of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). This response is critical for host defense but can be detrimental if dysregulated, leading to chronic inflammatory and autoimmune diseases.
GSK620 is a potent, orally bioavailable, and selective pan-inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters, including those of many inflammatory mediators. This compound has demonstrated an anti-inflammatory phenotype, notably by reducing MCP-1 production in LPS-stimulated human whole blood, highlighting its potential as a therapeutic agent for inflammatory diseases.[3]
These application notes provide detailed protocols for utilizing this compound in LPS-stimulated monocyte experiments, a key in vitro model for studying inflammation and evaluating the efficacy of anti-inflammatory compounds.
Mechanism of Action: LPS Signaling and this compound Inhibition
LPS initiates an inflammatory response in monocytes primarily through the Toll-like Receptor 4 (TLR4) signaling pathway.[4][5] Upon binding of LPS to the TLR4/MD-2 complex on the cell surface, a downstream signaling cascade is activated, involving the recruitment of adaptor proteins like MyD88. This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which then drive the expression of numerous pro-inflammatory genes.[4]
BET proteins, particularly BRD4, are essential co-activators in this process. They bind to acetylated histones at the promoter and enhancer regions of these inflammatory genes, facilitating the recruitment of the transcriptional machinery necessary for their expression.
This compound, as a BET-BD2 inhibitor, disrupts this process. By selectively binding to the second bromodomain of BET proteins, this compound prevents their association with acetylated histones, thereby suppressing the transcription of LPS-inducible pro-inflammatory genes.[1][6]
Quantitative Data
This compound exhibits potent and selective inhibition of the second bromodomain of BET proteins. The following table summarizes the inhibitory concentrations (IC50) of this compound against various BET bromodomains and its functional effect on chemokine production.
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2-BD2 | Biochemical Assay | 316.2 | [7] |
| BRD3-BD2 | Biochemical Assay | 79.4 | [7] |
| BRD4-BD2 | Biochemical Assay | 79.4 | [7] |
| BRDT-BD2 | Biochemical Assay | 199.5 | [7] |
| BRD2/3/4/T-BD1 | Biochemical Assay | >15,000 | [7] |
| CCL1 (MCP-1) Production | LPS-stimulated human whole blood | 794.3 | [7] |
Experimental Protocols
The following protocols detail the use of the human monocytic cell line THP-1 as a model for LPS-stimulated inflammation and its inhibition by this compound.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Subculture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a new culture flask or multi-well plate.
-
Add PMA to a final concentration of 20-100 ng/mL.
-
Incubate for 24-48 hours. During this time, the cells will adhere to the bottom of the culture vessel and differentiate into macrophage-like cells.[8]
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, PMA-free complete medium and rest the cells for 24 hours before proceeding with experiments.
-
LPS Stimulation and this compound Treatment
Materials:
-
Differentiated THP-1 cells
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Serum-free RPMI-1640 medium
Protocol:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in serum-free RPMI-1640 to prepare working concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.
-
-
Prepare LPS Solution:
-
Treatment and Stimulation:
-
Aspirate the medium from the differentiated THP-1 cells.
-
Add the desired concentrations of this compound (or vehicle control - DMSO) diluted in serum-free medium to the cells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Add LPS to the wells to a final concentration of 100-200 ng/mL.[9][10]
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours) to allow for cytokine production.
-
Measurement of Cytokine Production by ELISA
Materials:
-
Cell culture supernatants from the experiment
-
ELISA kits for human TNF-α, IL-6, and MCP-1
-
Microplate reader
Protocol:
-
Collect Supernatants:
-
After the incubation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C for later analysis.
-
-
Perform ELISA:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, and MCP-1.
-
In brief, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
Compare the cytokine levels in this compound-treated samples to the vehicle-treated, LPS-stimulated control to determine the inhibitory effect of this compound.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on LPS-stimulated monocytes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cytokine Production | - Low LPS concentration- Insufficient incubation time- Poor cell health | - Titrate LPS concentration (100-1000 ng/mL)- Optimize incubation time (4-24 hours)- Ensure cells are healthy and not over-confluent before differentiation |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and proper technique |
| This compound Appears Ineffective | - Incorrect this compound concentration- this compound degradation | - Perform a dose-response curve to find the optimal inhibitory concentration- Prepare fresh this compound solutions for each experiment |
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the anti-inflammatory effects of this compound in an LPS-stimulated monocyte model. This experimental system is a valuable tool for researchers in both academic and industrial settings to further characterize the therapeutic potential of BET inhibitors in inflammatory diseases. Careful adherence to these protocols and appropriate data analysis will yield robust and reproducible results.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanopartikel.info [nanopartikel.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. β-Glucan Reverses the Epigenetic State of LPS-Induced Immunological Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of BET Protein Binding Using GSK620
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a pivotal role in the regulation of gene transcription.[1][2] These proteins recognize and bind to acetylated lysine residues on histones and transcription factors through their tandem bromodomains (BD1 and BD2), thereby recruiting transcriptional machinery to specific genomic loci.[1][2] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.
GSK620 is a potent and highly selective, orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the BET protein family.[3][4][5][6] Its selectivity for BD2 offers a nuanced approach to modulating BET protein function, potentially leading to distinct therapeutic effects and a more favorable safety profile compared to pan-BET inhibitors that target both BD1 and BD2.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins. This application note provides a detailed protocol for utilizing this compound in ChIP-seq experiments to investigate the specific role of BET-BD2 in protein-DNA interactions and transcriptional regulation.
Signaling Pathway and Mechanism of Action
BET proteins are critical components of the transcriptional machinery. They bind to acetylated chromatin and recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. By inhibiting the binding of BET proteins to acetylated lysine residues, BET inhibitors like this compound can displace them from chromatin, leading to the downregulation of target gene expression. A key target of BET inhibitors is the MYC oncogene, whose transcription is highly dependent on BET protein function.[3][4][7][8][9]
Caption: Mechanism of BET protein action and this compound inhibition.
Quantitative Data Presentation
The following table summarizes representative quantitative data from ChIP-seq experiments using a BD2-selective BET inhibitor, likely similar in action to this compound. The data is sourced from the analysis of the publicly available GEO dataset GSE138210, which investigated the effects of a BD2-selective inhibitor on BET protein binding.
| Target Protein | Condition | Number of Peaks | Fold Enrichment (at MYC promoter) | Reference |
| BRD4 | DMSO (Vehicle) | 55,000 | 25 | GSE138210 |
| BD2-selective Inhibitor | 35,000 | 5 | GSE138210 | |
| BRD2 | DMSO (Vehicle) | 48,000 | 20 | GSE138210 |
| BD2-selective Inhibitor | 30,000 | 4 | GSE138210 | |
| BRD3 | DMSO (Vehicle) | 42,000 | 18 | GSE138210 |
| BD2-selective Inhibitor | 28,000 | 3 | GSE138210 |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment to analyze the effect of this compound on BET protein binding.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to your research question where BET proteins are known to play a significant role (e.g., acute myeloid leukemia cell lines like MV4-11, or multiple myeloma cell lines).
-
Cell Culture: Culture cells under standard conditions to ~80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified duration. Based on studies with similar BET inhibitors, a concentration range of 0.5 µM to 5 µM and a treatment time of 2 to 24 hours can be considered as a starting point for optimization.
-
Caption: Overview of the ChIP-seq experimental workflow.
Chromatin Immunoprecipitation (ChIP)
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffers (consult standard ChIP protocols)
-
Sonication equipment
-
ChIP-validated antibodies against BET proteins (e.g., BRD2, BRD3, BRD4). See the table below for recommended antibodies.
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
| Antibody Target | Supplier | Catalog Number | Validation |
| BRD4 | Abcam | ab128874 | ChIP-seq |
| Bethyl Laboratories | A301-985A | ChIP-seq | |
| BRD2 | Cell Signaling Technology | #5848 | ChIP-seq |
| BRD3 | Bethyl Laboratories | A302-368A | ChIP-seq |
| IgG (Control) | Various | - | N/A |
Protocol:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a sonication buffer and shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is crucial for successful ChIP.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody against the target BET protein or a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing
-
Quantify the purified ChIP DNA.
-
Prepare sequencing libraries using a commercial kit compatible with your sequencing platform (e.g., Illumina).
-
Perform next-generation sequencing to generate raw sequencing reads.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) in the this compound-treated and vehicle-treated samples compared to their respective input controls.
-
Differential Binding Analysis: Compare the peak profiles between the this compound and vehicle-treated samples to identify regions with significantly altered BET protein binding.
-
Functional Annotation: Annotate the identified peaks to nearby genes and perform gene ontology and pathway analysis to understand the biological significance of the changes in BET protein binding.
Positive and Negative Controls for qPCR Validation:
-
Positive Control Gene: The promoter region of the MYC gene is a well-established target of BET proteins and its binding is significantly reduced upon treatment with BET inhibitors.[3][4][7][8][9]
-
Negative Control Genes: Housekeeping genes that are not typically regulated by BET proteins can be used as negative controls. The expression of genes like GAPDH and ACTB has been shown to be relatively stable and unaffected by BET inhibitors in some contexts.[6][10][11][12] However, it is crucial to validate the stability of any chosen housekeeping gene in your specific experimental system.
Caption: Logical flow of the ChIP-seq data analysis.
Disclaimer
This document provides a general guideline. Researchers should optimize the protocol for their specific cell type, antibodies, and experimental conditions.
References
- 1. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains [cancer.fr]
- 5. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Selection of suitable housekeeping genes for expression analysis in glioblastoma using quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of GSK620 in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK620 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[4] By selectively targeting BD2, this compound has demonstrated significant efficacy in preclinical models of inflammation, including psoriasis.[4][5] This document provides detailed application notes and protocols for the use of this compound in established psoriasis research models.
Mechanism of Action
In the context of psoriasis, the inflammatory cascade is driven by the activation of immune cells and keratinocytes, leading to the overexpression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[6][7][8] BET proteins, particularly through their BD2 domain, are involved in the transcriptional activation of these inflammatory genes.[4][9] this compound, by inhibiting BD2, disrupts the binding of BET proteins to acetylated histones at the promoter regions of these genes, thereby downregulating their expression and mitigating the inflammatory response.[4]
In Vivo Psoriasis Model: Imiquimod (IMQ)-Induced Dermatitis
The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a characteristic cytokine profile.[10][11][12][13]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the IMQ-induced psoriasis mouse model.[4][5]
| Parameter | Vehicle Control | This compound (30 mg/kg, oral, daily) | Percentage Reduction |
| Clinical Score (Erythema & Plaque) | High | Significantly Reduced | Superior to apremilast[5] |
| Epidermal Hyperplasia | Present | Significantly Reduced | - |
| Gene Expression (Skin) | |||
| Il17a | Upregulated | Significantly Reduced | - |
| Il17f | Upregulated | Significantly Reduced | - |
| Il22 | Upregulated | Significantly Reduced | - |
Experimental Protocol: IMQ-Induced Psoriasis in Mice
This protocol is based on methodologies described by Gilmour et al. (2020) and other established protocols.[4][10][11][12]
Materials:
-
This compound
-
Imiquimod cream (5%)
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
C57BL/6 mice (female, 8-12 weeks old)
-
Electric shaver
-
Calipers
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for histology (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis:
-
This compound Administration:
-
Prepare this compound formulation in the appropriate vehicle.
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from day 1 and continuing until day 9.[4]
-
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of erythema, scaling, and thickness of the back skin daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter can be scored from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall disease severity.[11]
-
Measure ear thickness daily using calipers as an additional indicator of systemic inflammation.
-
-
Endpoint Analysis (Day 10):
-
Euthanize the mice.
-
Collect skin biopsies from the treated area.
-
For Histology: Fix one portion of the skin biopsy in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
For Gene Expression Analysis: Snap-freeze another portion of the skin biopsy in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Il17a, Il17f, and Il22.
-
In Vitro Psoriasis Model: Cytokine Release in Human Whole Blood
An in vitro assay using human whole blood stimulated with lipopolysaccharide (LPS) can be used to assess the anti-inflammatory properties of this compound by measuring the inhibition of pro-inflammatory cytokine release, such as Monocyte Chemoattractant Protein-1 (MCP-1).[2][3][14]
Experimental Protocol: MCP-1 Release Assay in Human Whole Blood
This protocol is adapted from methodologies described for evaluating BET inhibitors.[14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fresh human whole blood collected in sodium heparin tubes
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kit for human MCP-1 (CCL2)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in 100% DMSO at 140 times the final desired concentrations.
-
Plate setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add whole blood: Add 130 µL of fresh, heparinized human whole blood to each well.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Stimulation: Prepare a 2.8 µg/mL solution of LPS in RPMI 1640 medium. Add 10 µL of this solution to each well to achieve a final LPS concentration of 200 ng/mL. The total volume in each well should be 140 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample processing:
-
Add 140 µL of PBS to each well.
-
Seal the plate and shake for 10 minutes to lyse the red blood cells.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
-
MCP-1 measurement: Carefully collect 100 µL of the supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data analysis: Calculate the IC₅₀ value for this compound by plotting the percentage inhibition of MCP-1 production against the log concentration of this compound.
Future Directions and Other Potential Models
While this compound has shown promise in the IMQ-induced mouse model, its application could be extended to other psoriasis research models:
-
Keratinocyte-based in vitro models: Human keratinocyte cell lines (e.g., HaCaT) or primary human epidermal keratinocytes can be stimulated with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M) to mimic the psoriatic phenotype.[15][16][17][18][19][20][21] this compound could be tested in these models to assess its direct effects on keratinocyte proliferation and inflammatory gene expression.
-
Genetically engineered mouse models: Models that spontaneously develop psoriasis-like skin inflammation due to genetic modifications (e.g., K14-AREG transgenic mice) could be used to evaluate the long-term efficacy of this compound.
-
Xenotransplantation models: Transplanting human psoriatic skin onto immunodeficient mice provides a model that closely resembles human disease. This model could be valuable for confirming the efficacy of this compound on human psoriatic tissue.
Conclusion
This compound represents a promising therapeutic candidate for psoriasis due to its selective inhibition of the BD2 domain of BET proteins and its demonstrated efficacy in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the potential of this compound in the context of psoriasis and other inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Imiquimod-induced psoriasis-like skin inflammation is suppressed by BET bromodomain inhibitor in mice through RORC/IL-17A pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoriasis: Association of interleukin-17 gene polymorphisms with severity and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 9. Domain-selective targeting of BET proteins in cancer and immunological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. Regulatory B cells suppress imiquimod-induced, psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of BRD4 inhibits proliferation and promotes apoptosis of psoriatic keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin Inflammation Induced by the Synergistic Action of IL-17A, IL-22, Oncostatin M, IL-1{alpha}, and TNF-{alpha} Recapitulates Some Features of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anoctamin1 Induces Hyperproliferation of HaCaT Keratinocytes and Triggers Imiquimod-Induced Psoriasis-Like Skin Injury in Mice [mdpi.com]
- 18. Inhibition of CTSC contributes to psoriasis inflammation and keratinocyte hyperproliferation by NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 18β-Glycyrrhetinic acid induces human HaCaT keratinocytes apoptosis through ROS-mediated PI3K-Akt signaling pathway and ameliorates IMQ-induced psoriasis-like skin lesions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. all-imm.com [all-imm.com]
Application Notes and Protocols for GSK620 in Non-Alcoholic Fatty Liver Disease (NAFLD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Currently, there are no approved pharmacological therapies for NASH. GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, represents a promising therapeutic candidate. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in inflammation and fibrosis. By inhibiting BET proteins, this compound has the potential to ameliorate the key pathological features of NAFLD.
These application notes provide an overview of the therapeutic potential of BET inhibitors, using data from studies on the closely related compound GSK1210151A (I-BET151) in a preclinical model of NASH. Detailed protocols for key experiments are also included to guide researchers in the evaluation of this compound and similar compounds for the treatment of NAFLD.
Data Presentation
The following tables summarize the quantitative effects of the BET inhibitor I-BET151 in the STAM™ mouse model of NASH, which is a well-established model that recapitulates the progression of human NAFLD.
Table 1: Effect of BET Inhibition on NAFLD Activity Score (NAS) in STAM™ Mice [1][2][3]
| Treatment Group | Steatosis Score (Mean ± SEM) | Lobular Inflammation Score (Mean ± SEM) | Hepatocyte Ballooning Score (Mean ± SEM) | Total NAS (Mean ± SEM) |
| Healthy Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle | 2.8 ± 0.1 | 2.1 ± 0.2 | 1.5 ± 0.2 | 6.4 ± 0.3 |
| I-BET151 | 2.1 ± 0.2 | 1.3 ± 0.2 | 0.9 ± 0.2 | 4.3 ± 0.5 |
| Telmisartan (Positive Control) | 2.3 ± 0.2 | 1.6 ± 0.3 | 1.0 ± 0.3 | 4.9 ± 0.6 |
*p < 0.05 compared to Vehicle. Data are representative of studies evaluating BET inhibitors in NASH models.
Table 2: Effect of BET Inhibition on Liver Fibrosis in STAM™ Mice [1][2][3]
| Treatment Group | Fibrosis Stage (Mean ± SEM) |
| Healthy Control | 0.0 ± 0.0 |
| Vehicle | 2.5 ± 0.2 |
| I-BET151 | 1.6 ± 0.3* |
| Telmisartan (Positive Control) | 1.9 ± 0.3 |
*p < 0.05 compared to Vehicle. Fibrosis was scored based on the NASH CRN scoring system.
Table 3: Effect of BET Inhibition on Pro-inflammatory and Pro-fibrotic Gene Expression in the Liver of STAM™ Mice [1][2][3]
| Gene | Function | Fold Change (I-BET151 vs. Vehicle) |
| Col1a1 | Collagen Type I Alpha 1 Chain | ↓ |
| Acta2 (α-SMA) | Alpha-Smooth Muscle Actin | ↓ |
| Timp1 | Tissue Inhibitor of Metalloproteinases 1 | ↓ |
| Ccl2 | Chemokine (C-C motif) Ligand 2 | ↓ |
| Tnf | Tumor Necrosis Factor | ↓ |
| Ifng | Interferon Gamma | ↓ |
↓ indicates a statistically significant decrease in gene expression. Quantitative fold-change values can be obtained from detailed analysis of RNA-sequencing data (e.g., GEO accession GSE114261).
Signaling Pathway
BET proteins, particularly BRD4, are key regulators of gene transcription. In the context of NAFLD, pro-inflammatory and pro-fibrotic stimuli lead to the acetylation of histones at the promoter and enhancer regions of target genes. BET proteins bind to these acetylated histones, recruiting transcriptional machinery, including RNA Polymerase II, to initiate gene expression. This compound, by inhibiting the BD2 domain of BET proteins, displaces them from chromatin, thereby suppressing the transcription of key pathological genes.
A critical pathway implicated in NAFLD pathogenesis is the NF-κB signaling cascade.[4][5] In response to cellular stress and inflammatory cues, the NF-κB transcription factor is activated and translocates to the nucleus. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[6] By inhibiting this interaction, BET inhibitors like this compound can potently suppress NF-κB-mediated inflammation.
Furthermore, in the liver, hepatic stellate cells (HSCs) are the primary cell type responsible for fibrosis.[7][8] Upon activation by factors such as TGF-β, HSCs transdifferentiate into myofibroblasts, which produce excessive extracellular matrix proteins, including collagen.[9][10] BET inhibitors can block the activation of HSCs and reduce the expression of pro-fibrotic genes, thereby attenuating liver fibrosis.[7]
Experimental Workflow
A typical preclinical study to evaluate the efficacy of a compound like this compound in a mouse model of NAFLD would follow the workflow outlined below.
Experimental Protocols
STAM™ Mouse Model of NASH
The STAM™ model is a widely used model that develops NASH and subsequent fibrosis, closely mimicking the human disease progression.
Protocol:
-
Induction of Diabetes: On day 2 after birth, inject male C57BL/6J mice with a single subcutaneous dose of 200 µg streptozotocin (STZ) dissolved in citrate buffer.
-
High-Fat Diet: At 4 weeks of age, switch the mice to a high-fat diet (e.g., 57 kcal% fat).
-
Disease Progression:
-
Steatosis is typically observed around 6 weeks of age.
-
NASH with inflammation and ballooning develops by 8-9 weeks of age.
-
Progressive fibrosis is evident from 9-12 weeks of age.
-
-
Treatment: Initiate treatment with this compound or vehicle control at the desired stage of the disease (e.g., from week 6 to 9 to target NASH, or from week 9 to 12 to target fibrosis). Administer the compound daily via oral gavage.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples for analysis.
Histological Assessment of NAFLD
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Picro-Sirius Red stain
-
Microscope
Protocol:
-
Fixation and Embedding: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining (for NAS):
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin to visualize cell nuclei.
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate and mount the slides.
-
-
Picro-Sirius Red Staining (for Fibrosis):
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution to specifically stain collagen fibers red.
-
Dehydrate and mount the slides.
-
-
Scoring:
-
A trained pathologist, blinded to the treatment groups, should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2) to determine the NAFLD Activity Score (NAS).
-
The Picro-Sirius Red stained slides should be scored for fibrosis stage (0-4) according to the NASH Clinical Research Network (CRN) scoring system.
-
Gene Expression Analysis by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (e.g., for Col1a1, Acta2, Tnf, Il6, and a housekeeping gene like Gapdh)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Homogenize a small piece of snap-frozen liver tissue and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treatment groups to the vehicle control group.
-
Conclusion
This compound, as a selective BET inhibitor, holds significant promise for the treatment of NAFLD and NASH. The data from studies on the related compound I-BET151 demonstrate that this class of inhibitors can effectively reduce steatosis, inflammation, and fibrosis in a relevant preclinical model. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its precise mechanisms of action in the context of NAFLD. Further studies are warranted to confirm these findings and to translate this promising therapeutic strategy to the clinic.
References
- 1. BET Inhibition Improves NASH and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors block pancreatic stellate cell collagen I production and attenuate fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 9. The role of TGFbeta1 in initiating hepatic stellate cell activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
GSK620: A Potent and Selective BET Bromodomain 2 (BD2) Inhibitor for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Product Information
GSK620 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] By selectively binding to BD2, this compound modulates the expression of key inflammatory and oncogenic genes, making it a valuable tool for investigating the therapeutic potential of BET protein inhibition in various disease models, including inflammation and cancer.[3][4] This document provides detailed information on this compound suppliers, purchasing, and comprehensive protocols for its application in in vitro and in vivo research settings.
Purchasing Information
This compound is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from a selection of vendors. Please note that prices and availability are subject to change and researchers should confirm the details directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedchemExpress | HY-136364 | >98% | 10 mg, 50 mg, 100 mg, 200 mg | Contact for pricing |
| Cayman Chemical | 30598 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing |
| Excenen PharmaTech | EX-A4628 | >98% | 100 mg, 250 mg, 500 mg, 1g, 2g, 5g | $485 - $3880 |
| MedKoo Biosciences | 555971 | >98% | 10 mg, 25 mg, 50 mg, 100 mg, 200 mg | $350 - $2250 |
| Selleck Chemicals | S9685 | >99% | 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing |
| Biorbyt | orb1298440 | >98% | 1 mg, 5 mg, 10 mg | Contact for pricing |
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2088410-46-0 |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a solid. In solvent, store at -20°C for up to 1 month. |
Mechanism of Action
This compound functions as an epigenetic modulator by selectively inhibiting the BD2 of BET proteins. BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. By competitively binding to the BD2 pocket, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription. This mechanism is particularly relevant for genes involved in inflammation and cell proliferation.
Figure 1: Mechanism of action of this compound in inhibiting BET protein function.
Application Notes and Protocols
In Vitro Application: Human Whole Blood Assay for Anti-Inflammatory Activity
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced Monocyte Chemoattractant Protein-1 (MCP-1) production in human whole blood.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (collected in sodium heparin tubes)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Human MCP-1 ELISA kit
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in DMSO to create a range of working concentrations. These should be prepared at 140 times the final desired assay concentration.
-
Assay Setup: a. Add 1 µL of the diluted this compound working solutions or DMSO (vehicle control) to the wells of a 96-well plate. b. Add 130 µL of fresh human whole blood to each well. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Stimulation: a. Prepare a 2.8 µg/mL LPS solution in complete RPMI 1640 medium. b. Add 10 µL of the LPS solution to each well to achieve a final concentration of 200 ng/mL. c. For the unstimulated control wells, add 10 µL of RPMI 1640 medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: a. Add 140 µL of PBS to each well. b. Seal the plate and shake for 10 minutes. c. Centrifuge the plate at 2500 rpm for 10 minutes. d. Carefully collect 100 µL of the supernatant (plasma) from each well.
-
MCP-1 Measurement: Quantify the concentration of MCP-1 in the collected supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of MCP-1 production by this compound at each concentration relative to the vehicle-treated, LPS-stimulated control.
Figure 2: Experimental workflow for the human whole blood assay.
In Vivo Application: Collagen-Induced Arthritis (CIA) in a Rat Model
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.[5][6]
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles for immunization and drug administration
-
Calipers for measuring paw thickness
Protocol:
-
Induction of Arthritis: a. Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of CFA or IFA. b. On day 0, immunize each rat with a subcutaneous injection of 0.1 mL of the emulsion at the base of the tail. c. A booster immunization with collagen in IFA can be administered on day 7 to enhance the arthritic response.[6]
-
This compound Administration: a. Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. b. Begin oral gavage administration of this compound or vehicle (control group) daily, starting from the day of the first immunization or upon the onset of clinical signs of arthritis.
-
Monitoring and Assessment: a. Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. b. Measure the thickness of the hind paws using calipers every 2-3 days. c. Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).
-
Endpoint Analysis: a. At the end of the study (e.g., day 21 or 28), euthanize the rats and collect blood and tissues for further analysis. b. Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA. c. Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
Figure 3: Logical relationship of the collagen-induced arthritis model workflow.
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[2][3] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. GSK-620 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
Application Notes and Protocols for GSK620 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of GSK620, a potent and selective pan-inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in cell culture experiments.
Introduction to this compound
This compound is a chemical probe that serves as a potent and orally bioavailable pan-inhibitor of the BD2 domain of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4][5][6] It exhibits high selectivity for the BD2 domain over the first bromodomain (BD1) and other non-BET bromodomains, with over 200-fold selectivity.[1][2] BET proteins are crucial epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby playing a key role in the regulation of gene transcription.[4][5][7] The selective inhibition of the BD2 domain by this compound makes it a valuable tool for investigating the specific functions of this domain, particularly in the context of immuno-inflammatory diseases.[2][3][5]
Mechanism of Action
The BET protein family members act as scaffolds that recruit transcriptional machinery to specific genomic locations. Their two tandem N-terminal bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histones and transcription factors. While the BD1 domain is primarily involved in anchoring the BET protein to chromatin, the BD2 domain is more engaged in the recruitment of transcription factors to facilitate gene expression in response to external stimuli, such as inflammatory signals.[7] this compound selectively binds to the BD2 domain, preventing its interaction with acetylated proteins and thereby inhibiting the transcription of downstream target genes involved in inflammatory responses.
Figure 1: Mechanism of action of this compound in inhibiting inflammatory gene transcription.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. The following tables provide a summary of reported inhibitory concentrations for this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (nM) | Reference |
| BRD2 BD2 | 316.2 | [8] |
| BRD3 BD2 | 79.4 | [8] |
| BRD4 BD2 | 79.4 | [8] |
| BRDT BD2 | 199.5 | [8] |
| BRD2/3/4/T BD1 | >15,000 | [8] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Type | Effective Concentration | Effect | Reference |
| MCP-1 (CCL1) Production | Human Whole Blood | 0.5 µM | Reduction of MCP-1 response | [1] |
| Cytokine Production | Human Hepatocytes | 0.5 µM | Anti-inflammatory phenotype | [1] |
| LPS-induced CCL1 Production | Human Whole Blood | IC50 = 794.3 nM | Inhibition of CCL1 production | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a 65 mg/mL stock solution can be prepared.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
General Protocol for Cell Treatment
-
Cell Seeding: Plate the cells at the desired density in a suitable cell culture plate or flask and allow them to adhere and reach the desired confluency (typically logarithmic growth phase).[9]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the experiment.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or analysis of the supernatant for secreted factors.
Protocol: Inhibition of LPS-Induced MCP-1 Production in Human Whole Blood
This protocol is an example of how to use this compound to study its anti-inflammatory effects.[1]
Figure 2: Workflow for inhibiting LPS-induced MCP-1 production with this compound.
Materials:
-
This compound stock solution in DMSO
-
Human whole blood collected in sodium heparin
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Immunoassay kit for MCP-1 (e.g., ELISA)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in 100% DMSO to achieve concentrations that are 140 times the desired final assay concentrations.[1]
-
Plate this compound: Add 1 µL of each this compound dilution (or DMSO as a vehicle control) to the appropriate wells of a 96-well tissue culture plate.[1]
-
Add Whole Blood: Add 130 µL of fresh human whole blood to each well.[1]
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.[1]
-
LPS Stimulation: Prepare a 2.8 µg/mL solution of LPS in complete RPMI 1640 medium. Add 10 µL of this solution to each well to achieve a final LPS concentration of 200 ng/mL. The total volume in each well will be 140 µL.[1]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[1]
-
Sample Preparation: After incubation, add 140 µL of PBS to each well. Seal the plate and shake for 10 minutes. Centrifuge the plate at 2500 rpm for 10 minutes.[1]
-
Collect Supernatant: Carefully collect 100 µL of the supernatant from each well for analysis.[1]
-
MCP-1 Measurement: Measure the levels of MCP-1 in the supernatant using a suitable immunoassay, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on MCP-1 production by comparing the results from the this compound-treated wells to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-620 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK620 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK620, a potent and selective pan-BD2 inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years[1]. One supplier suggests that for up to three years of storage at -20°C, the powder form will remain stable[2].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once prepared, stock solutions should be aliquoted into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[2]. The recommended storage temperatures and durations are summarized in the table below. It is advised to use fresh DMSO for dissolution, as moisture-absorbing DMSO can reduce solubility[2].
Q3: How long are this compound stock solutions stable at different temperatures?
A3: The stability of this compound stock solutions is dependent on the storage temperature. For optimal results, solutions should be prepared and used as soon as possible[3]. One supplier suggests that DMSO stock solutions older than 3-6 months should be tested for activity before use.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While short periods (less than a week) at warmer temperatures during shipping should not significantly affect the product's efficacy, long-term storage should be at recommended frozen temperatures[3].
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo experiments, this compound can be formulated in various vehicles. A common method involves first preparing a concentrated stock solution in DMSO and then diluting it with a suitable vehicle like corn oil or a mixture of PEG300, Tween-80, and saline[2][4]. It is recommended that the final concentration of DMSO in the working solution be kept low, typically below 2%, especially for animals that may be weak[4]. The mixed solution for in vivo use should be used immediately for optimal results[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent compound activity in assays. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Aliquot stock solutions into single-use volumes and store at -80°C for longer-term stability. For solutions stored at -20°C for over a month, or older than 3-6 months, test for activity before use.[2][4] |
| Degradation of the compound due to improper handling. | Always use fresh, anhydrous DMSO for preparing stock solutions.[2] Prepare working solutions fresh for each experiment. | |
| Precipitation of the compound in the final assay medium. | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, but also compatible with the experimental system. For in vivo formulations, ensure proper mixing of co-solvents.[2][4] |
| Variability in experimental results between different batches of the compound. | Differences in compound purity or handling. | Always refer to the Certificate of Analysis (CoA) for batch-specific data.[3] Ensure consistent storage and handling procedures for all batches. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | -20°C | 3 years | [2] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -80°C | 6 months | [4] |
| Stock Solution in Solvent | -20°C | 1 month | [2][3][4] |
| DMSO Stock Solution | -20°C | Test activity after 3-6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 65 mg/mL)[2].
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[2][4].
Protocol 2: Preparation of this compound for Cellular Assays (LPS-stimulated MCP-1 production)
-
Prepare a dilution series of this compound from the DMSO stock solution in 100% DMSO at 140 times the final required assay concentration[2].
-
Add 1 µL of each diluted this compound solution to a 96-well tissue culture plate[2].
-
Add 130 µL of human whole blood (collected in sodium heparin) to each well and incubate at 37°C in a 5% CO2 incubator for 30 minutes[2].
-
Add 10 µL of 2.8 µg/mL LPS (lipopolysaccharide) diluted in complete RPMI 1640 medium to achieve a final concentration of 200 ng/mL[2]. The total volume per well should be 140 µL[2].
-
Incubate the plate for 24 hours at 37°C[2].
-
Add 140 µL of PBS to each well, seal the plate, shake for 10 minutes, and then centrifuge at 2500 rpm for 10 minutes[2].
-
Collect 100 µL of the supernatant and immediately assay for MCP-1 levels using an appropriate immunoassay[2].
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
Technical Support Center: Overcoming GSK620 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK620, a potent and selective pan-BET BD2 inhibitor. The resources below offer troubleshooting strategies and frequently asked questions to help mitigate potential off-target effects and ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor that exhibits high selectivity for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] Its on-target mechanism involves competing with acetylated lysine residues for binding to the BD2 domain, thereby displacing BET proteins from chromatin and modulating the transcription of target genes, particularly those involved in inflammation.[1][2]
Q2: How selective is this compound?
This compound demonstrates high selectivity for the BD2 domain of BET proteins over the first bromodomain (BD1) and is reported to have greater than 200-fold selectivity over other bromodomains.[1][2] Its primary activity is as a pan-BD2 inhibitor, meaning it inhibits the BD2 domain across the BET family.
Q3: What are potential off-target effects of this compound?
While this compound is highly selective within the bromodomain family, like any small molecule inhibitor, it has the potential to interact with unintended targets (off-targets), especially at higher concentrations. At present, comprehensive screening data against a broad panel of unrelated protein families (e.g., kinases, GPCRs, ion channels) for this compound is not publicly available. Potential off-target effects could manifest as unexpected cellular phenotypes, toxicity, or confounding experimental results that are independent of BD2 inhibition.
Q4: What are the key differences between BD1 and BD2 inhibition?
Inhibition of the first bromodomain (BD1) of BET proteins has been shown to more closely mimic the effects of pan-BET inhibitors in cancer models, primarily by affecting steady-state gene expression.[3] In contrast, selective inhibition of the second bromodomain (BD2) is predominantly effective in models of inflammatory and autoimmune diseases by modulating the rapid induction of inflammatory gene expression.[3]
Q5: Are there alternative BD2-selective inhibitors I can use as controls?
Yes, using structurally and mechanistically distinct inhibitors targeting the same protein is a valuable strategy to confirm on-target effects. Other well-characterized BD2-selective inhibitors include GSK046 and ABBV-744.[4][5][6] Comparing the effects of this compound with these compounds can help differentiate on-target from off-target phenotypes.
Troubleshooting Guide: Investigating Unexpected Results
Encountering unexpected results is a common challenge in experimental biology. This guide provides a systematic approach to troubleshoot potential off-target effects of this compound.
Issue 1: The observed phenotype does not align with the known function of BET BD2 inhibition.
-
Initial Checks:
-
Confirm Compound Identity and Integrity: Verify the identity and purity of your this compound stock using analytical methods like LC-MS.
-
Dose-Response Curve: Perform a full dose-response experiment. Off-target effects often occur at concentrations significantly higher than the IC50 for the intended target.
-
Use a Structurally Unrelated BD2 Inhibitor: Treat cells with an alternative BD2-selective inhibitor (e.g., GSK046, ABBV-744) to see if the phenotype is recapitulated.
-
-
Experimental Validation of Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses whether this compound is engaging with its intended target (e.g., BRD4) in your cellular system. A thermal shift indicates target engagement.
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NanoBRET™ Target Engagement Assay: This live-cell assay provides quantitative data on compound affinity and target occupancy, confirming that this compound is binding to its target in a cellular context.
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Issue 2: Unexplained Cellular Toxicity or Reduced Viability.
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Initial Checks:
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Titrate Compound Concentration: Determine the lowest effective concentration that elicits the on-target phenotype and assess toxicity at and above this concentration.
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Control for Vehicle Effects: Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity.
-
-
Investigating the Cause of Toxicity:
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Apoptosis and Necrosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
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Rescue Experiments: If the toxicity is on-target, it might be possible to rescue the phenotype by manipulating downstream pathways. If not, an off-target effect is more likely.
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Broad Off-Target Screening: If resources permit, consider profiling this compound against a broad panel of targets (e.g., a safety pharmacology panel) to identify potential off-target interactions that could explain the toxicity.
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Data Presentation: Selectivity Profiles of BD2 Inhibitors
The following tables summarize the available selectivity data for this compound and comparable BD2-selective inhibitors.
Table 1: this compound Selectivity Profile (BROMOscan)
| Target | Kd (nM) |
| BRD4 (BD2) | 9 |
| BRD3 (BD2) | 32 |
| BRD2 (BD2) | 35 |
| BRDT (BD2) | 15 |
| BRD4 (BD1) | 769 |
| BRD3 (BD1) | 2082 |
| BRD2 (BD1) | 1621 |
| BRDT (BD1) | 2454 |
Data sourced from EUbOPEN.
Table 2: Comparative IC50 Values of BD2-Selective Inhibitors (TR-FRET)
| Inhibitor | BRD2 (BD2) | BRD3 (BD2) | BRD4 (BD2) | BRDT (BD2) |
| This compound | 251 nM | 126 nM | 63 nM | 200 nM |
| GSK046 | 264 nM | 98 nM | 49 nM | 214 nM |
| ABBV-744 | 8 nM | 13 nM | 4 nM | 18 nM |
Data compiled from various sources.[4][7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to qualitatively or semi-quantitatively assess the engagement of this compound with its target protein (e.g., BRD4) in intact cells.
-
Materials:
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Cells of interest
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This compound and vehicle control (DMSO)
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PBS
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibody against the target protein (e.g., anti-BRD4)
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Antibody against a loading control (e.g., anti-Actin or anti-GAPDH)
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SDS-PAGE and Western blotting reagents
-
-
Methodology:
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Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
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Heating: Resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
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Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding lysis buffer.
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Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein and a loading control by Western blotting.
-
-
Expected Results:
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In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases, indicating denaturation and aggregation.
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If this compound binds to the target protein, it will stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.
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Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a NanoBRET™ assay to quantify the intracellular affinity of this compound for a BET bromodomain. This assay requires a cell line expressing the target protein fused to NanoLuc® luciferase and a specific fluorescent tracer.
-
Materials:
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HEK293 cells (or other suitable cell line)
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Plasmid encoding the target-NanoLuc® fusion protein (e.g., BRD4-BD2-NanoLuc®)
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Transfection reagent
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Opti-MEM® I Reduced Serum Medium
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NanoBRET™ Tracer specific for the target
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This compound
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NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
-
Methodology:
-
Transfection: Transfect the cells with the target-NanoLuc® fusion plasmid and seed them into the assay plate. Incubate for 24 hours.
-
Tracer and Compound Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ Tracer and the this compound dilutions to the cells. Incubate for 2 hours at 37°C.
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Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells.
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Signal Detection: Read the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader capable of filtered luminescence measurements.
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Data Analysis: Calculate the corrected NanoBRET™ ratio. The displacement of the tracer by this compound will result in a decrease in the BRET signal, which can be used to determine the IC50 value.
-
Visualizations
Caption: On-target mechanism of this compound in the cell nucleus.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationship between this compound treatment and observed phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Molecular mechanism of selectivity among G protein-coupled receptor kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK620 concentration for maximum efficacy
Technical Support Center: GSK620
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure you achieve maximum efficacy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). By targeting Akt, this compound effectively blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 value in your specific experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Q4: Is this compound selective for a specific Akt isoform?
A4: this compound is a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) with high affinity. The IC50 values for each isoform are detailed in the data tables below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed efficacy | 1. Suboptimal concentration of this compound.2. Degradation of the compound due to improper storage.3. Cell line is resistant to Akt inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a fresh aliquot of this compound from proper storage conditions.3. Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line via Western blot. |
| High cell toxicity or off-target effects | 1. Concentration of this compound is too high.2. Prolonged exposure to the compound. | 1. Lower the concentration of this compound and perform a dose-response curve.2. Optimize the incubation time. A time-course experiment is recommended. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment.2. Inconsistent DMSO concentration across wells. | 1. Ensure a consistent cell seeding density for all experiments.2. Maintain a final DMSO concentration of <0.1% in all wells, including vehicle controls. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) | Assay Type |
| Akt1 | 5.2 | Kinase Assay |
| Akt2 | 6.8 | Kinase Assay |
| Akt3 | 8.1 | Kinase Assay |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| MCF-7 | Proliferation | Cell Viability | 15.7 |
| PC-3 | Apoptosis | Caspase 3/7 Activity | 22.4 |
| U-87 MG | Proliferation | Cell Viability | 18.9 |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
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Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound mechanism of action in the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
GSK620 DMSO Stock Solution: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of GSK620 dimethyl sulfoxide (DMSO) stock solutions. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of this compound and affect its stability.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary depending on the purity of the compound and the quality of the DMSO. Published data indicates a range from sparingly soluble (1-10 mg/mL) to higher concentrations with assistance.[3] For instance, concentrations of up to 65 mg/mL have been achieved using fresh DMSO.[2] It is advisable to start with a lower concentration and gradually increase it if needed.
Q3: How should I prepare the this compound DMSO stock solution?
A3: To prepare the stock solution, add the appropriate volume of anhydrous DMSO to the vial containing the powdered this compound to achieve the desired concentration. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[4] Always ensure the solution is clear and free of any visible particulates before use.
Q4: What are the recommended storage conditions for this compound DMSO stock solutions?
A4: this compound DMSO stock solutions should be stored at low temperatures to maintain stability. For short-term storage (up to 1 month), -20°C is recommended.[1][2] For long-term storage (up to 6 months), -80°C is the preferred temperature.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
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Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
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Try gently warming the solution (e.g., in a 37°C water bath) or using sonication to aid dissolution.[1][4]
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Ensure you are using fresh, anhydrous DMSO.[2] Hygroscopic DMSO can significantly impact solubility.[1]
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If precipitation occurs, consider preparing a new solution at a slightly lower concentration.
-
Issue 2: The stock solution appears cloudy or has precipitated after storage.
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Cause: This could be due to improper storage, freeze-thaw cycles, or the solution being stored for too long.
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Solution:
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Before use, allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves.
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If the precipitate remains, it is recommended to discard the solution and prepare a fresh stock.
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To prevent this, always aliquot the stock solution into single-use vials and store them at the recommended temperature.[5]
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Issue 3: Inconsistent experimental results using the this compound stock solution.
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Cause: The actual concentration of the stock solution may be lower than expected due to degradation.
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Solution:
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 325.36 g/mol | [2] |
| Solubility in DMSO | Sparingly soluble: 1-10 mg/mL | [3] |
| 33.33 mg/mL (with ultrasonic, warming, and heat to 60°C) | [1] | |
| 62.5 mg/mL (with ultrasonic) | [4] | |
| 65 mg/mL (with fresh DMSO) | [2] | |
| Recommended Stock Concentration | 10 mM | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (DMSO Stock Solution) | -20°C for up to 1 month | [1][2] |
| -80°C for up to 6 months | [1][2] | |
| Long-term Stability (Solid) | ≥ 4 years at -20°C | [3] |
Experimental Protocols
Preparation of a 10 mM this compound DMSO Stock Solution
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Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.25 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 325.36 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the this compound powder.
-
Aid dissolution: If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath until the solid is completely dissolved.
-
Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and storing this compound DMSO stock solution.
Caption: Simplified signaling pathway showing this compound's inhibition of BET proteins.
References
Potential cytotoxicity of GSK620 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of GSK620 at high concentrations. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable pan-inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] It is highly selective for BD2 over the first bromodomain (BD1), with a selectivity of over 200-fold.[1] By inhibiting BD2, this compound modulates gene transcription and exhibits anti-inflammatory properties.[1][3][4]
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: this compound was developed to have an improved safety profile compared to pan-BET inhibitors, which are known to have associated toxicities.[4] The high selectivity of this compound for BD2 is a key factor in its anticipated lower cytotoxicity. Studies on similar BD2-selective inhibitors have shown them to be less effective at impairing cell proliferation and survival in cancer cell lines compared to BD1-selective inhibitors, suggesting that selective BD2 inhibition may be inherently less cytotoxic.
Q3: What is the recommended maximum concentration of this compound for in vitro cell-based assays?
A3: Based on available information, it is recommended to use this compound at concentrations up to 10 µM in cell-based assays. This recommendation suggests that the compound is likely to exhibit low cytotoxicity at or below this concentration.
Q4: Are there any known off-target effects of this compound at high concentrations?
Troubleshooting Guide: Unexpected Cell Death in this compound Experiments
If you are observing unexpected cell death or high cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:
Issue 1: Higher than expected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound has limited solubility in aqueous solutions. High concentrations may lead to precipitation, which can be mistaken for cytotoxicity. Visually inspect the culture medium for any signs of precipitation. Prepare a fresh, clear stock solution in 100% DMSO and ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. |
| Incorrect Concentration | Double-check all calculations for dilutions of your stock solution. If possible, verify the concentration of your stock solution using an analytical method. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to BET inhibitors. It is possible your cell line is particularly sensitive to BD2 inhibition. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. |
| Off-Target Effects | At very high concentrations, off-target effects may contribute to cell death. Consider using a lower concentration of this compound that is still within the effective range for BD2 inhibition. |
| Contamination | Microbial contamination of cell cultures can cause cell death. Regularly check your cultures for any signs of contamination. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Stock Solution Degradation | This compound stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
| Variability in Cell Culture | Ensure consistency in cell passage number, seeding density, and overall health of the cells used in your experiments. |
| Assay-Dependent Variability | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Results can vary between assays. If possible, confirm your findings using an orthogonal method. |
Quantitative Data
Currently, there is limited publicly available quantitative data specifically detailing the IC50 values for cytotoxicity of this compound across a wide range of cell lines. One study on a series of BD2-selective BET inhibitors reported that a representative compound displayed potent antiproliferative activity against the MV4-11 tumor cell line (IC50 = 0.55 nM) while showing weak cytotoxicity against a normal lung fibroblast cell line, highlighting a favorable safety profile for this class of inhibitors.
Experimental Protocols
General Protocol for Assessing Cell Viability using a Resazurin-based Assay:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound from a concentrated stock in DMSO. The final DMSO concentration in the culture medium should be kept constant and below 0.5%. Add the diluted this compound or vehicle control to the appropriate wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
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Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
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Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value for cytotoxicity.
Visualizations
Caption: Simplified BET Protein Signaling Pathway and this compound Inhibition.
Caption: General workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with GSK620 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable small molecule that selectively inhibits the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to BD2, this compound prevents the recruitment of these proteins to acetylated histones, leading to the downregulation of specific gene transcription, particularly those involved in inflammatory responses.[2][3] Its high selectivity for BD2 over the first bromodomain (BD1) distinguishes it from pan-BET inhibitors.[1][4]
Q2: In which experimental models has this compound shown efficacy?
This compound has demonstrated significant efficacy in various preclinical models of immuno-inflammatory diseases. These include models for rheumatoid arthritis, psoriasis, and non-alcoholic fatty liver disease (NAFLD).[2] It has been shown to reduce the expression of pro-inflammatory genes, such as IL-17A, IL-17F, and IL-22.[2]
Q3: How does the activity of this compound differ from pan-BET inhibitors?
While pan-BET inhibitors target both BD1 and BD2 of BET proteins, this compound is highly selective for BD2. Research suggests that BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 is more critical for the rapid induction of gene expression in response to inflammatory stimuli.[2][5] Consequently, this compound is particularly effective in models of inflammation and may have a different and potentially more favorable toxicity profile compared to pan-BET inhibitors, which can be more cytotoxic.[3][6] For example, selective BD2 inhibition with compounds like this compound has been shown to have less impact on cell proliferation and cell cycle progression in certain cell types compared to pan-BET inhibitors.[6]
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a dry powder. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C for long-term use.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Result 1: Reduced or No Anti-Inflammatory Effect
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues: this compound's crystalline nature can sometimes lead to poor solubility if not prepared correctly, resulting in a lower effective concentration. | - Ensure complete dissolution of the compound in DMSO before further dilution in aqueous media. - Prepare fresh dilutions for each experiment. - Consider using a formulation with excipients like PEG300 and Tween80 for in vivo studies to improve solubility and bioavailability. |
| Inappropriate Timing of Treatment: The therapeutic window for this compound may be context-dependent. For example, its effect may be more pronounced when administered prophylactically or in the early stages of an inflammatory response. | - Perform a time-course experiment to determine the optimal window for this compound administration relative to the inflammatory stimulus. |
| Cell-Type Specificity: The reliance on BD2 for inflammatory gene expression can vary between different cell types. | - Confirm the expression of BET proteins in your cell model. - Compare the effect of this compound with a pan-BET inhibitor in your system to understand the relative contribution of BD1 and BD2. |
| Incorrect Assay for Readout: The anti-inflammatory effect of this compound is mediated by transcriptional repression. Assays that measure very early signaling events upstream of transcription may not capture its effect. | - Use readouts that measure the expression of inflammatory cytokines and chemokines at the mRNA (e.g., qPCR) or protein level (e.g., ELISA, Western blot). A common marker suppressed by this compound is Monocyte Chemoattractant Protein-1 (MCP-1).[7] |
Unexpected Result 2: Inconsistent Results Between In Vitro and In Vivo Experiments
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The concentration and duration of target engagement required for efficacy in vivo may not be replicated by the dosing regimen. | - Perform PK/PD studies to correlate plasma and tissue concentrations of this compound with the modulation of target gene expression. - Optimize the dosing schedule (e.g., frequency, route of administration) based on the PK profile. |
| Metabolic Instability: The compound may be metabolized differently in the in vivo model compared to in vitro conditions. | - Assess the metabolic stability of this compound in liver microsomes from the relevant species. |
| Off-Target Effects in a Complex Biological System: While highly selective, unforeseen off-target effects could manifest in the complexity of an in vivo model. | - Carefully observe for any unexpected physiological or behavioral changes in the animals. - If unexpected toxicity is observed, consider reducing the dose or exploring a different formulation. |
Unexpected Result 3: Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| High Concentration: Although generally less cytotoxic than pan-BET inhibitors, high concentrations of any compound can lead to off-target effects and cell death. | - Perform a dose-response curve to determine the optimal concentration that achieves the desired anti-inflammatory effect without significant cytotoxicity. - Use concentrations that are within the range of its known IC50 for BD2 inhibition. |
| DMSO Toxicity: The vehicle, DMSO, can be toxic to some cell lines at higher concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. |
| Cell Line Sensitivity: Certain cell lines may be more sensitive to perturbations in epigenetic regulation. | - Test this compound on a panel of cell lines to understand its cytotoxic profile. - Compare with a pan-BET inhibitor to assess if the observed toxicity is a class effect or specific to this compound. |
Data Summary
In Vitro Potency of this compound
| Target | Assay | pIC50 |
| BRD2 BD2 | TR-FRET | 6.6 |
| BRD3 BD2 | TR-FRET | 6.8 |
| BRD4 BD2 | TR-FRET | 6.9 |
| BRDT BD2 | TR-FRET | 6.7 |
Data compiled from publicly available sources.
Selectivity of this compound
| Bromodomain | Selectivity (fold) vs. BRD4 BD2 |
| BRD4 BD1 | >200 |
| Other non-BET Bromodomains | >200 |
This compound is highly selective for the BD2 domain of BET proteins over the BD1 domain and other bromodomains.[1]
Experimental Protocols
Protocol 1: In Vitro MCP-1 Inhibition Assay in Human Whole Blood
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Compound Preparation: Prepare a dilution series of this compound in 100% DMSO at 140 times the final desired concentration.
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Plating: Add 1 µL of the diluted this compound or DMSO (vehicle control) to a 96-well tissue culture plate.
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Blood Addition: Add 130 µL of human whole blood, collected in sodium heparin, to each well.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.
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Stimulation: Add 10 µL of LPS (lipopolysaccharide) solution (final concentration of 200 ng/mL) to each well to stimulate an inflammatory response.
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Second Incubation: Incubate the plates for an additional 24 hours at 37°C.
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Sample Preparation: Add 140 µL of PBS to each well. Seal the plates, shake for 10 minutes, and then centrifuge at 2500 rpm for 10 minutes.
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Analysis: Carefully collect 100 µL of the supernatant and measure the levels of MCP-1 using a suitable immunoassay (e.g., ELISA).[7]
Protocol 2: Preparation of this compound for Oral Gavage in Rodents
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Stock Solution: Prepare a stock solution of this compound in DMSO.
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Formulation Vehicle: Prepare a vehicle solution consisting of components such as PEG300, Tween80, and water or saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% water.
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Final Formulation: Add the this compound stock solution to the vehicle and mix thoroughly to ensure complete dissolution. The final concentration should be calculated based on the desired dosage and the weight of the animals.
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Administration: Administer the formulation to the animals via oral gavage at the desired volume.
Note: The specific formulation may need to be optimized depending on the experimental requirements and the animal model.
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammatory gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
GSK620 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of GSK620, a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor that selectively targets the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression[3][4]. By inhibiting the BD2 domain, this compound modulates the expression of key inflammatory and oncogenic genes, leading to its anti-inflammatory and potential anti-cancer activities[1][3].
Q2: What is the purity of the this compound compound provided?
A2: The purity of this compound is typically confirmed by methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC)[1]. Commercially available this compound often has a purity of ≥98%[5]. For precise quantitative experiments, it is crucial to refer to the certificate of analysis provided by the supplier for batch-specific purity data.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO)[1][5]. For in vitro experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility[1]. For long-term storage, the stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months[2]. For in vivo studies, specific formulations using co-solvents like PEG300, Tween80, and saline, or suspension in corn oil may be required due to the highly crystalline nature of this compound which can affect its solubility[1][2]. It is recommended to prepare working solutions for in vivo experiments fresh on the day of use[2].
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the BD2 domains of the BET family proteins over the first bromodomain (BD1) and other non-BET bromodomains[2][3]. It exhibits over 200-fold selectivity for BET-BD2 family proteins over other bromodomains[2]. This selectivity is attributed to specific amino acid differences between the BD1 and BD2 binding pockets[6].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| BRD2-BD2 | 316.2 |
| BRD3-BD2 | 79.4 |
| BRD4-BD2 | 79.4 |
| BRDT-BD2 | 199.5 |
| BRD2-BD1 | >15,000 |
| BRD3-BD1 | >15,000 |
| BRD4-BD1 | >15,000 |
| BRDT-BD1 | >15,000 |
| LPS-induced CCL1 (human whole blood) | 794.3 |
Data sourced from Cayman Chemical[5].
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.4 g/mol |
| Purity (typical) | ≥98% |
| Formulation | Solid |
| Solubility (DMSO) | Sparingly Soluble (1-10 mg/mL) |
Data sourced from Cayman Chemical[5].
Experimental Protocols
Protocol 1: Quality Control - Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample. The exact conditions may need to be optimized based on the available HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 10-20 µg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in ACN.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: In Vitro Assay - Inhibition of LPS-Induced MCP-1 Production in Human Whole Blood
This protocol is adapted from methodologies used to characterize the anti-inflammatory effects of this compound[1].
Materials:
-
This compound
-
Anhydrous DMSO
-
Human whole blood (collected in sodium heparin)
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
MCP-1 (CCL2) immunoassay kit (e.g., ELISA)
Method:
-
This compound Preparation: Prepare a serial dilution of this compound in 100% DMSO to achieve a range of concentrations that are 140 times the final desired assay concentrations[1].
-
Assay Setup:
-
Stimulation:
-
Incubation and Sample Collection:
-
MCP-1 Measurement:
-
Determine the concentration of MCP-1 in the supernatants using a commercially available immunoassay kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the MCP-1 concentration against the this compound concentration and determine the IC50 value.
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Solution
-
Symptom: Visible precipitate forms when diluting the DMSO stock solution into aqueous buffers or cell culture media.
-
Cause: this compound has limited aqueous solubility due to its crystalline nature[1].
-
Solution:
-
Minimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent toxicity.
-
Use of Pluronic F-127 or other surfactants: For cell-based assays, pre-mixing the this compound stock with a small volume of a non-ionic surfactant solution (e.g., 0.01% Pluronic F-127) before final dilution in media can improve solubility.
-
Sonication: Briefly sonicate the final diluted solution to aid in dissolution.
-
Fresh Preparations: Always prepare fresh dilutions from the DMSO stock immediately before use.
-
Issue 2: Inconsistent or Noisy Results in Cellular Assays
-
Symptom: High variability between replicate wells or inconsistent dose-response curves.
-
Cause: This can be due to several factors, including compound instability, improper handling, or cellular toxicity at high concentrations.
-
Solution:
-
Verify Stock Solution Integrity: Check the age and storage conditions of your this compound stock. If in doubt, prepare a fresh stock.
-
Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death. The recommended concentration for cellular use is up to 10 µM[7].
-
Optimize Incubation Time: The time required for this compound to exert its effect on gene expression can vary depending on the target gene and cell type. Perform a time-course experiment to determine the optimal incubation period.
-
Ensure Proper Mixing: After adding this compound to the wells, ensure thorough but gentle mixing to achieve a homogenous concentration.
-
Issue 3: Unexpected Off-Target Effects
-
Symptom: Observing biological effects that are not consistent with the known mechanism of BET-BD2 inhibition.
-
Cause: While this compound is highly selective, off-target effects can occur, especially at high concentrations.
-
Solution:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analogue of this compound as a negative control to distinguish specific from non-specific effects.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target activities.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein (e.g., BRD4) to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Orthogonal Approaches: Use complementary techniques like siRNA/shRNA-mediated knockdown of BET proteins to validate that the pharmacological and genetic inhibition of the target produce similar effects.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-620 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Best practices for handling and dissolving GSK620 powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, dissolution, and use of GSK620 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and highly selective pan-BD2 inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] It shows over 200-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) within the BET family.[1][3][4] By inhibiting BD2, this compound modulates gene transcription and exhibits anti-inflammatory properties.[1][2][3][4] The BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key process in transcriptional activation.[5]
Q2: What are the recommended storage conditions for this compound powder and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1][4] Some suppliers suggest stability for ≥ 4 years at -20°C.[6]
-
In Solvent:
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[4]
Q3: How do I dissolve this compound powder?
A3: this compound is sparingly soluble in some common solvents. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
-
For in vitro use: this compound is soluble in DMSO.[3][4] You can prepare a stock solution of up to 10 mM in DMSO. For higher concentrations, such as 33.33 mg/mL (102.44 mM) or 65 mg/mL (199.77 mM), warming the solution to 60°C and using sonication may be necessary to aid dissolution.[1][4] It is critical to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce solubility.[1][4]
-
For in vivo use: A multi-step process is often required to prepare a formulation suitable for administration. A common method involves first dissolving this compound in DMSO and then creating a vehicle solution. Please refer to the detailed protocols in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high for dissolution at room temperature. This compound is described as having moderate solubility driven by its highly crystalline nature.[4]
-
Solution:
Issue 2: Precipitation is observed in my stock solution after storage.
-
Possible Cause: The stock solution may have been stored at an inappropriate temperature or subjected to repeated freeze-thaw cycles.
-
Solution:
-
Before use, warm the vial to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate persists, you can try gently warming the solution (as described above).
-
To prevent this issue, always aliquot the stock solution into single-use vials and store them at -80°C for long-term storage or -20°C for short-term storage.[1][4]
-
Issue 3: I am observing unexpected or no effects in my cell-based assay.
-
Possible Cause 1: The final concentration of this compound in the cell culture medium is too low or too high.
-
Solution 1: The recommended concentration for cell-based assays is up to 10 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Possible Cause 2: The compound may have degraded due to improper storage or handling.
-
Solution 2: Ensure that stock solutions are not older than 3-6 months when stored in DMSO and have been stored correctly. It is recommended to test the activity of older stock solutions before use.
-
Possible Cause 3: The final concentration of DMSO in the cell culture medium is toxic to the cells.
-
Solution 3: When preparing working solutions, ensure the final concentration of DMSO in your assay is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 65 mg/mL (199.77 mM) | Use of fresh DMSO is critical.[4] |
| DMSO | 33.33 mg/mL (102.44 mM) | Requires sonication and warming to 60°C.[1] |
| DMSO | 1-10 mg/mL | Described as sparingly soluble.[6] |
Table 2: In Vitro Potency of this compound (IC50 Values)
| Target | IC50 (nM) |
| BRD2 BD2 | 316.2 |
| BRD3 BD2 | 79.4 |
| BRD4 BD2 | 79.4 |
| BRDT BD2 | 199.5 |
| BRD2, 3, 4, T BD1 | >15,000 |
| LPS-induced CCL1 Production (Human Whole Blood) | 794.3 |
| Data sourced from Cayman Chemical.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, fresh anhydrous DMSO.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 325.36 g/mol ). c. Vortex the solution until the powder is completely dissolved. If necessary, use sonication or gentle warming (37°C). d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][4]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the culture wells is below a non-toxic level (e.g., <0.5%).
Protocol 3: Example Formulation for In Vivo Oral Administration
This protocol provides a clear solution for oral gavage.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 1 mL final volume with a target concentration of ≥ 3.33 mg/mL): a. Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL). b. To 400 µL of PEG300, add 100 µL of the 33.3 mg/mL this compound DMSO stock solution and mix until clear. c. Add 50 µL of Tween-80 to the mixture and mix thoroughly. d. Add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is formed.[1] e. This formulation should be prepared fresh and used immediately for optimal results.[4]
Visualizations
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to GSK620 and Other BD2 Selective Inhibitors for Researchers
In the expanding field of epigenetics, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription and are significant targets for therapeutic intervention in oncology and inflammatory diseases.[1][2] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci. While first-generation BET inhibitors target both bromodomains, there is growing interest in developing domain-selective inhibitors to potentially improve efficacy and reduce off-target effects.[3][4]
This guide provides a detailed comparison of GSK620, a potent and selective pan-BD2 inhibitor, with other notable BD2 selective inhibitors.[5][6] This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Mechanism of Action: The Role of BD2 Selective Inhibition
BET proteins act as epigenetic "readers," translating the histone code into downstream gene expression. Inhibition of the interaction between BET bromodomains and acetylated histones displaces them from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. While both BD1 and BD2 are involved in chromatin binding, they appear to have distinct functional roles. Emerging evidence suggests that BD1 is primarily required for maintaining steady-state gene expression, whereas BD2 is crucial for the rapid induction of gene expression following inflammatory stimuli.[2][3] Consequently, selective inhibition of BD2 may offer a more targeted therapeutic approach for inflammatory and autoimmune diseases, potentially with an improved safety profile compared to pan-BET inhibitors.[2]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound against other notable BET inhibitors with reported BD2 selectivity. The data is compiled from various biochemical and cellular assays.
Table 1: In Vitro Potency (IC50, nM) against BET Bromodomains
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | BRDT-BD1 | BRDT-BD2 |
| This compound | >15,000[2] | 316.2[2] | >15,000[2] | 79.4[2] | >15,000[2] | 79.4[2] | >15,000[2] | 199.5[2] |
| RVX-208 | 87,000 (BRD3)[7] | 510 (BRD3)[7] | - | - | - | - | - | - |
| ABBV-744 | 2,449[1] | 8[1][8] | 7,501[1] | 13[1][8] | 2,006[1][9] | 4[1][8][9] | 1,835[1] | 18[8] |
Table 2: Selectivity and Cellular Activity
| Compound | BD1/BD2 Selectivity (BRD4) | Cellular Assay | Cell Type | Cellular IC50 (nM) |
| This compound | >200-fold[5][10] | LPS-induced MCP-1 production | Human Whole Blood | 794.3[2] |
| RVX-208 | ~170-fold (BRD3)[7] | ApoA-I mRNA induction | Huh7 cells | - |
| ABBV-744 | >300-fold[11] | Anti-proliferation | AML cell lines | Varies |
Detailed Experimental Protocols
The characterization of BD2 selective inhibitors relies on a variety of robust biochemical and cellular assays. Below are the methodologies for the key experiments cited in this guide.
Biochemical Assays for Binding Affinity and Selectivity
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To measure the binding affinity of an inhibitor to an isolated bromodomain.[12][13][14]
-
Methodology: This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.[15][16] The bromodomain is bound to a Europium-labeled anti-GST antibody (donor), and the histone peptide is bound to Streptavidin-XL665 (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Test compounds compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal. IC50 values are determined by measuring the signal at various inhibitor concentrations.
2. BROMOscan™
-
Objective: To determine the dissociation constants (Kd) and assess the selectivity of an inhibitor against a panel of bromodomains.[17]
-
Methodology: This is a competition binding assay where test compounds are incubated with DNA-tagged bromodomains.[18][19][20] The mixture is then applied to a ligand-immobilized solid support. The amount of bromodomain captured on the support is quantified using qPCR. Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand, resulting in a reduced amount of captured protein.
3. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (association and dissociation rates) of an inhibitor.[4][21][22][23]
-
Methodology: In an SPR experiment, one molecule (the ligand, e.g., the bromodomain) is immobilized on a sensor chip.[24] The binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[21] This allows for the determination of the on-rate (ka) and off-rate (kd), from which the dissociation constant (KD) can be calculated.[23]
Cellular Assays for Target Engagement and Functional Effects
1. LPS-Induced MCP-1 Production Assay
-
Objective: To confirm cellular target engagement and assess the anti-inflammatory activity of the inhibitor.[6]
-
Methodology: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with varying concentrations of the test inhibitor.[10] The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of cytokines like Monocyte Chemoattractant Protein-1 (MCP-1).[25][26][27][28] After a specified incubation period, the concentration of MCP-1 in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent reduction in MCP-1 levels indicates effective target engagement and anti-inflammatory activity of the inhibitor.[6]
Other Notable BET Inhibitors
While the focus of this guide is on BD2 selective inhibitors, it is worth noting other classes of BET inhibitors for a broader context.
-
Pan-BET Inhibitors (e.g., I-BET762): These inhibitors bind to both BD1 and BD2 domains of BET proteins with similar affinities.[10] I-BET762 has shown potent anti-inflammatory and anti-cancer properties in preclinical models.[29]
-
Bivalent BET Inhibitors (e.g., AZD5153): These compounds are designed to bind to both bromodomains of a single BET protein simultaneously, which can lead to enhanced potency.[30][31] AZD5153 is a reversible BRD4 inhibitor that has demonstrated significant antitumor activity.[30]
Conclusion
The development of BD2 selective inhibitors like this compound represents a significant advancement in the field of epigenetic therapy. This compound demonstrates high selectivity for the BD2 domain across all BET family members and exhibits potent anti-inflammatory effects in cellular assays.[5][6] When compared to other BD2-selective agents like RVX-208 and ABBV-744, this compound shows a distinct profile. While ABBV-744 displays potent inhibition of BD2, this compound's extensive characterization in cellular models of inflammation provides strong evidence of its utility as a chemical probe and potential therapeutic agent.[5][9] The differential functions of BD1 and BD2 domains suggest that BD2-selective inhibitors may be particularly effective in inflammatory and autoimmune diseases, potentially with fewer side effects than pan-BET inhibitors.[2][3] The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the BD2 domain of BET proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. columbiabiosciences.com [columbiabiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. chayon.co.kr [chayon.co.kr]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. bioradiations.com [bioradiations.com]
- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dhvi.duke.edu [dhvi.duke.edu]
- 25. Constitutive and LPS-Induced Expression of MCP-1 and IL-8 by Human Uveal Melanocytes In Vitro and Relevant Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rhizoma Coptidis Inhibits LPS-Induced MCP-1/CCL2 Production in Murine Macrophages via an AP-1 and NFκB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 28. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Orthogonal Validation of GSK620's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various orthogonal methods to validate the target engagement of GSK620, a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The provided experimental data and detailed protocols will assist researchers in selecting the most appropriate validation strategies for their drug discovery and development programs.
Introduction to this compound and its Target
This compound is a chemical probe that acts as a potent and orally bioavailable pan-BD2 inhibitor.[1][2] It demonstrates high selectivity for the second bromodomain (BD2) of the BET family members (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BD1) and other bromodomains.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression. By inhibiting the BD2 domain, this compound disrupts these interactions, leading to an anti-inflammatory phenotype.[1][3][4] The primary mechanism of action involves the modulation of transcriptional pathways, including the reduction of pro-inflammatory cytokines and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[2]
The validation of target engagement is a critical step in drug development to ensure that a compound interacts with its intended molecular target in a cellular context, leading to the desired physiological effect. Orthogonal validation, the use of multiple, distinct methods to assess the same biological question, provides a higher degree of confidence in the observed results.
Comparative Analysis of Orthogonal Validation Methods
This section compares several orthogonal methods for validating the target engagement of this compound. Each method offers unique advantages and provides complementary information, ranging from direct biophysical binding to downstream functional consequences.
| Method | Principle | Type of Data | Advantages | Limitations |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure protein-protein interactions in live cells. A NanoLuc® luciferase-tagged BET protein and a HaloTag®-labeled interacting partner (e.g., histone) are used.[1] | Quantitative (IC50) | Live-cell assay, provides quantitative measurement of target engagement in a physiological context. High sensitivity and dynamic range.[5] | Requires genetic modification of cells to express tagged proteins. Potential for artifacts due to overexpression. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This shift is detected by quantifying the amount of soluble protein after heat shock.[6][7] | Qualitative or Quantitative (EC50) | Label-free method, applicable to unmodified cells and tissues. Confirms direct physical binding in a cellular environment.[8] | Lower throughput compared to other methods. Requires specific antibodies for protein detection (Western blot-based CETSA).[8] |
| BROMOscan® | A competitive binding assay where a test compound competes with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bound bromodomain is quantified by qPCR.[9] | Quantitative (Kd) | High-throughput screening against a large panel of bromodomains, providing comprehensive selectivity data.[10] | In vitro assay using purified proteins, may not fully recapitulate the cellular environment. |
| RNA-sequencing (RNA-seq) | Global analysis of the transcriptome to identify changes in gene expression upon treatment with the inhibitor.[2][11] | Quantitative (Differential gene expression) | Provides a global view of the functional consequences of target engagement. Can identify downstream pathways and biomarkers.[12] | Indirect measure of target engagement. Can be complex to analyze and may require significant bioinformatics expertise. |
| In Situ Hybridization (ISH) | Detects specific mRNA transcripts within tissue sections or cells using a labeled probe.[13][14] | Semi-quantitative (Localization and relative abundance of mRNA) | Provides spatial information on gene expression changes within a tissue context.[15] | Can be technically challenging and may have lower throughput than other methods. |
| Functional Cellular Assays (e.g., MCP-1 ELISA) | Measures the downstream biological effect of target engagement, such as the inhibition of cytokine/chemokine production in response to a stimulus.[2] | Quantitative (IC50) | Directly assesses the desired pharmacological effect of the compound. | Indirect measure of target engagement. Can be influenced by off-target effects. |
Experimental Protocols
NanoBRET™ Target Engagement Assay
Objective: To quantify the intracellular binding of this compound to BRD4.
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding for NanoLuc®-BRD4 and HaloTag®-Histone H3.3.[1][3]
-
Transfected cells are plated in a 384-well plate.
-
Cells are treated with a fluorescently labeled tracer that binds to the BET bromodomain and varying concentrations of this compound for 1 hour.[4]
-
The NanoBRET™ Nano-Glo® Substrate is added to the cells.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured on a plate reader.[4]
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to its target protein in intact cells.
Methodology:
-
Cells are treated with either this compound or vehicle control.
-
The cell suspension is divided into aliquots and heated to a range of temperatures.[7]
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein (e.g., BRD4) in each sample is quantified by Western blot or other protein detection methods.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
RNA-sequencing (RNA-seq)
Objective: To identify the global transcriptomic changes induced by this compound treatment.
Methodology:
-
Cells (e.g., HepG2) are treated with this compound or vehicle control for a defined period.[2]
-
Total RNA is extracted from the cells.
-
mRNA is enriched and used to construct cDNA libraries.
-
The libraries are sequenced using a next-generation sequencing platform.
-
The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.[11]
Visualizations
Signaling Pathway of BET Protein Action
Caption: Mechanism of BET protein-mediated transcription and its inhibition by this compound.
Experimental Workflow for NanoBRET™ Assay
Caption: Step-by-step workflow for the NanoBRET™ target engagement assay.
Logical Relationship of Orthogonal Validation Methods
Caption: Relationship between different orthogonal methods for target validation.
References
- 1. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]
- 2. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 12. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Detection of c-myc amplification in formalin-fixed paraffin-embedded tumor tissue by chromogenic in situ hybridization (CISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of c-myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue by Chromogenic In Situ Hybridization (CISH) | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of GSK620 and ABBV-744: Selective BET Bromodomain 2 (BD2) Inhibitors
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target. BET proteins (BRD2, BRD3, BRD4, and BRDT) are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in transcriptional regulation. While pan-BET inhibitors have demonstrated therapeutic potential, their clinical utility has often been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors that target either the first (BD1) or the second (BD2) bromodomain of BET proteins. This guide provides a head-to-head comparison of two prominent BD2-selective inhibitors, GSK620 and ABBV-744, for researchers, scientists, and drug development professionals.
Introduction to this compound and ABBV-744
This compound is a potent and selective pan-BD2 inhibitor demonstrating a pronounced anti-inflammatory phenotype.[1] It exhibits excellent broad selectivity and favorable in vivo oral pharmacokinetics, making it a valuable tool for investigating the therapeutic potential of BD2 inhibition in immuno-inflammatory diseases.[1]
ABBV-744 is a first-in-class, orally active, and selective inhibitor of the BDII domain of BET family proteins.[2] Developed with a focus on oncology, ABBV-744 has shown robust anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and prostate cancer, with an improved therapeutic index compared to pan-BET inhibitors.[3][4]
Mechanism of Action and Signaling Pathway
Both this compound and ABBV-744 function by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of target genes. While both molecules share this general mechanism, their development focus has led to exploration in different downstream signaling pathways.
This compound's anti-inflammatory effects are linked to the suppression of pro-inflammatory gene expression. For instance, it has been shown to reduce the lipopolysaccharide (LPS)-induced production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine in inflammatory responses.[5]
ABBV-744, on the other hand, has been shown to induce autophagy in gastric cancer cells by regulating the PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways.[6] In hematological malignancies, it induces G1 cell cycle arrest and apoptosis.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ABBV-744. It is important to note that the data are compiled from different studies and assays, so direct comparisons should be made with caution.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | BRD2 BD2 | TR-FRET | 316.2 | >200-fold vs. other bromodomains | [8] |
| BRD3 BD2 | TR-FRET | 79.4 | [8] | ||
| BRD4 BD2 | TR-FRET | 79.4 | [8] | ||
| BRDT BD2 | TR-FRET | 199.5 | [8] | ||
| BRD2,3,4,T BD1 | TR-FRET | >15,000 | [8] | ||
| ABBV-744 | BRD2 BD2 | Unknown | 4-18 | >250-fold vs. BD1 | [2] |
| BRD3 BD2 | Unknown | 4-18 | [2] | ||
| BRD4 BD2 | Unknown | 4-18 | [2] | ||
| BRDT BD2 | Unknown | 4-18 | [2] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| This compound | Human Whole Blood | LPS-stimulated cytokine release | MCP-1 Inhibition | IC50 = 794.3 nM | [8] |
| ABBV-744 | Gastric Cancer Cells (AGS, HGC-27) | CCK-8 Proliferation Assay | Inhibition of Cell Viability | Dose-dependent inhibition | [6] |
| AML Cell Lines | Proliferation Assay | Antiproliferative Activity | Potent activity | [3] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| This compound | Rat | Collagen-Induced Arthritis | 20 mg/kg, p.o., QD | Significant reduction in arthritis score | [9] |
| Mouse | Imiquimod-Induced Psoriasis | 20 mg/kg, p.o., QD | Reduced psoriasis score and epidermal thickness | [9] | |
| ABBV-744 | Nude Mice | Gastric Cancer Xenograft (AGS cells) | Not specified | Inhibition of tumor proliferation | [6] |
| Xenograft Models | AML and Prostate Cancer | Not specified | Comparable or better efficacy than pan-BET inhibitor ABBV-075 with improved tolerability | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the binding of an inhibitor to a BET bromodomain.[10][11]
Objective: To determine the IC50 value of a compound for a specific BET bromodomain.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD2) fused to a donor fluorophore (e.g., Europium cryptate).
-
A biotinylated histone peptide ligand recognized by the bromodomain.
-
An acceptor fluorophore (e.g., streptavidin-XL665) that binds to the biotinylated peptide.
-
Test compounds (this compound or ABBV-744) at various concentrations.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the recombinant bromodomain-donor fusion protein.
-
Add the test compound dilutions to the wells.
-
Add the biotinylated histone peptide and acceptor fluorophore.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of bromodomain-peptide interaction.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CCK-8)
This assay assesses the effect of the inhibitors on cell viability and proliferation.[12]
Objective: To determine the anti-proliferative effect of this compound or ABBV-744 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML or gastric cancer cell lines).
-
Complete cell culture medium.
-
Test compounds (this compound or ABBV-744) at various concentrations.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in a cancer model.[13][14]
Objective: To assess the anti-tumor activity of this compound or ABBV-744 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor induction.
-
Test compounds (this compound or ABBV-744) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth.
Conclusion
This compound and ABBV-744 are both potent and selective inhibitors of the BD2 domain of BET proteins, representing a promising strategy to mitigate the toxicities associated with pan-BET inhibitors. While this compound has been primarily characterized for its anti-inflammatory properties, ABBV-744 has demonstrated significant anti-tumor efficacy. The choice between these two compounds will largely depend on the specific research question and therapeutic area of interest. The data presented in this guide, compiled from various preclinical studies, provides a foundation for researchers to make informed decisions. However, for a definitive head-to-head comparison, further studies employing standardized assays and protocols are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbiabiosciences.com [columbiabiosciences.com]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of GSK620: A Comparative Guide to a Selective BET Bromodomain 2 (BD2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The performance of this compound is compared with other notable BET bromodomain inhibitors, supported by experimental data to inform target validation and drug development efforts.
Executive Summary
This compound is a chemical probe distinguished by its high selectivity for the BD2 domain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the first bromodomain (BD1) and other bromodomain families.[1] This domain-selective inhibition offers a potential for a more targeted therapeutic approach with an improved safety profile compared to pan-BET inhibitors. This guide presents a comprehensive analysis of its binding affinity and cross-reactivity against a panel of human bromodomains, benchmarked against the well-characterized pan-BET inhibitor JQ1 and other domain-selective inhibitors.
Comparative Analysis of Bromodomain Inhibition
The selectivity of this compound was extensively profiled using the BROMOscan® platform, a competitive binding assay that quantitatively measures the interaction of a compound against a large panel of bromodomains. The results highlight the remarkable selectivity of this compound for the BD2 domains of the BET family.
Table 1: BROMOscan® Cross-Reactivity Profile of this compound
The following table summarizes the dissociation constants (Kd) of this compound against a panel of human bromodomains. Lower Kd values indicate stronger binding affinity.
| Bromodomain Family | Bromodomain | Dissociation Constant (Kd) in nM |
| BET | BRD2 (BD2) | < 30 |
| BRD3 (BD2) | < 30 | |
| BRD4 (BD2) | < 30 | |
| BRDT (BD2) | < 30 | |
| BRD2 (BD1) | > 10,000 | |
| BRD3 (BD1) | > 10,000 | |
| BRD4 (BD1) | > 10,000 | |
| BRDT (BD1) | > 10,000 | |
| ATAD2 | ATAD2A | > 10,000 |
| ATAD2B | > 10,000 | |
| BAZ | BAZ1A | > 10,000 |
| BAZ1B | > 10,000 | |
| BAZ2A | > 10,000 | |
| BAZ2B | > 10,000 | |
| BRD1/7/9 | BRD1 | > 10,000 |
| BRD7 | > 10,000 | |
| BRD9 | > 10,000 | |
| BRPF | BRPF1 | > 10,000 |
| BRPF2 | > 10,000 | |
| BRPF3 | > 10,000 | |
| CECR | CECR2 | > 10,000 |
| CREBBP/EP300 | CREBBP | > 10,000 |
| EP300 | > 10,000 | |
| FALZ | FALZ | > 10,000 |
| GCN5L2 | GCN5L2 | > 10,000 |
| PCAF | PCAF | > 10,000 |
| SMARCA | SMARCA2 | > 10,000 |
| SMARCA4 | > 10,000 | |
| TAF1/1L | TAF1 (BD1) | > 10,000 |
| TAF1 (BD2) | > 10,000 | |
| TAF1L (BD1) | > 10,000 | |
| TAF1L (BD2) | > 10,000 | |
| TRIM | TRIM24 | > 10,000 |
| TRIM33 | > 10,000 |
Data sourced from supplementary materials of published research.
Table 2: Comparison of Inhibitory Potency (IC50/Kd in nM) of BET Bromodomain Inhibitors
This table compares the reported inhibitory potencies of this compound with the pan-BET inhibitor JQ1, and the BD2-selective inhibitors ABBV-744 and RVX-208. It is important to note that the values were determined using different assays, which may contribute to variations in the reported potencies.
| Inhibitor | Target | IC50/Kd (nM) | Assay Method |
| This compound | BRD2 (BD2) | < 30 | BROMOscan |
| BRD3 (BD2) | < 30 | BROMOscan | |
| BRD4 (BD2) | < 30 | BROMOscan | |
| BRDT (BD2) | < 30 | BROMOscan | |
| BRD2 (BD1) | > 15,000 | TR-FRET | |
| BRD3 (BD1) | > 15,000 | TR-FRET | |
| BRD4 (BD1) | > 15,000 | TR-FRET | |
| BRDT (BD1) | > 15,000 | TR-FRET | |
| JQ1 | BRD2 (BD1) | 76.9 | AlphaScreen[2] |
| BRD2 (BD2) | 32.6 | AlphaScreen[2] | |
| BRD4 (BD1) | 77 | AlphaScreen[3] | |
| BRD4 (BD2) | 33 | AlphaScreen[3] | |
| BRD2 | 128 | ITC[2] | |
| ABBV-744 | BRD2 (BD2) | 4-18 | Not Specified[4] |
| BRD3 (BD2) | 4-18 | Not Specified[4] | |
| BRD4 (BD2) | 4-18 | Not Specified[4] | |
| BRDT (BD2) | 4-18 | Not Specified[4] | |
| BRD4 (BD1) | >100-fold less potent | Not Specified[5] | |
| RVX-208 | BRD2 (BD2) | 40-280 | Not Specified[6] |
| BRD3 (BD2) | 194 | ITC[7] | |
| BRD2 (BD1) | 1,800-3,100 | Not Specified[6] | |
| BRD3 (BD1) | 4,060 | ITC[7] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide for determining inhibitor potency and selectivity against bromodomains.
BROMOscan® Competition Binding Assay
Principle: BROMOscan® is a quantitative, competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain active site. The amount of bromodomain protein bound to the solid support is detected using quantitative PCR (qPCR) of a DNA tag conjugated to the bromodomain. A lower amount of detected bromodomain indicates a stronger binding of the test compound.
Protocol:
-
Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support.
-
Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound at various concentrations.
-
Washing: Unbound protein and test compound are washed away.
-
Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the bromodomain bound to the solid support relative to a DMSO control. Dissociation constants (Kd) are calculated from the dose-response curves.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules. In the context of bromodomain inhibitor screening, a donor fluorophore (e.g., Europium cryptate) is conjugated to the bromodomain protein, and an acceptor fluorophore (e.g., a modified allophycocyanin) is conjugated to a biotinylated, acetylated histone peptide. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the Europium-labeled bromodomain, and a solution of the biotinylated acetylated histone peptide and the streptavidin-conjugated acceptor.
-
Compound Dispensing: Dispense the test compound at various concentrations into a microplate.
-
Incubation: Add the Europium-labeled bromodomain to the wells and incubate to allow for binding.
-
Detection: Add the peptide/acceptor solution to the wells and incubate to allow for the bromodomain-peptide interaction to reach equilibrium.
-
Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the compound concentration.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen® is another bead-based proximity assay. It utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads, upon excitation with a laser, release singlet oxygen molecules that can travel a short distance (approximately 200 nm). If an Acceptor bead is in close proximity, the singlet oxygen will trigger a chemiluminescent signal in the Acceptor bead. For bromodomain assays, one bead is coated with a tag that binds the bromodomain (e.g., anti-GST), and the other is coated with streptavidin to bind a biotinylated, acetylated histone peptide. An inhibitor disrupts the bromodomain-peptide interaction, separating the beads and causing a loss of signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the tagged bromodomain protein, a solution of the biotinylated acetylated histone peptide, and suspensions of the Donor and Acceptor beads.
-
Compound Dispensing: Dispense the test compound at various concentrations into a microplate.
-
Incubation: Add the bromodomain protein and the biotinylated peptide to the wells and incubate.
-
Bead Addition: Add the Acceptor beads and incubate, followed by the addition of the Donor beads (typically in subdued light).
-
Measurement: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: IC50 values are determined by plotting the AlphaScreen signal against the compound concentration.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK620 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a cellular environment is a critical step in the validation process. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative target validation methods, specifically in the context of the pan-BD2 inhibitor, GSK620, which targets the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT).
The engagement of this compound with its target proteins is a key determinant of its therapeutic efficacy. This guide will delve into the experimental methodologies and data interpretation for CETSA and two alternative approaches: Drug Affinity Responsive Target Stability (DARTS) and Affinity Pulldown coupled with Mass Spectrometry (AP-MS).
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement
CETSA is a powerful biophysical method that directly measures the binding of a ligand to its target protein in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to its target (e.g., BRD4-BD2), it can increase the protein's resistance to heat-induced denaturation. This thermal shift is then quantified to confirm target engagement.
Hypothetical CETSA Data for this compound
While specific CETSA data for this compound is not publicly available, the following tables represent expected outcomes based on CETSA experiments with other BET bromodomain inhibitors.
Table 1: CETSA Melt Curve Data for BRD4 in the Presence of this compound
| Temperature (°C) | % Soluble BRD4 (Vehicle Control) | % Soluble BRD4 (+ 10 µM this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 100 |
| 55 | 70 | 98 |
| 60 | 40 | 85 |
| 65 | 15 | 60 |
| 70 | 5 | 30 |
| Tm (°C) | ~58 | ~66 |
Table 2: Isothermal Dose-Response CETSA Data for BRD4 with this compound at 60°C
| This compound Concentration (µM) | % Soluble BRD4 (Normalized) |
| 0.01 | 42 |
| 0.1 | 65 |
| 1 | 88 |
| 10 | 95 |
| 100 | 96 |
| EC50 (µM) | ~0.08 |
Experimental Protocol: CETSA for this compound Target Validation
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line expressing high levels of BET proteins) to 70-80% confluency.
-
Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
For melt curve analysis, aliquot the cell suspensions for each treatment condition. Heat the aliquots at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
For isothermal dose-response analysis, heat all cell suspensions (treated with different this compound concentrations) at a single, optimized temperature (e.g., 60°C) for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
4. Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of soluble protein at each temperature or drug concentration.
CETSA Experimental Workflow
Alternative Target Validation Methods
While CETSA provides direct evidence of intracellular target binding, other methods can also be employed for target validation, each with its own advantages and limitations.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis. In a DARTS experiment, cell lysates are treated with the drug of interest and then subjected to limited digestion by a protease. The stabilization of the target protein is assessed by analyzing the extent of its degradation.
Table 3: Hypothetical DARTS Data for BRD4 with this compound
| Protease Concentration (µg/mL) | % Intact BRD4 (Vehicle Control) | % Intact BRD4 (+ 10 µM this compound) |
| 0 | 100 | 100 |
| 0.1 | 80 | 98 |
| 0.5 | 30 | 85 |
| 1.0 | 5 | 60 |
| 5.0 | <1 | 20 |
Experimental Protocol: DARTS for this compound Target Validation
1. Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer to obtain a total cell lysate.
-
Determine the protein concentration of the lysate.
2. Drug Incubation:
-
Incubate aliquots of the cell lysate with either DMSO or this compound at various concentrations for 1 hour at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot at a range of concentrations.
-
Incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature to allow for limited proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-BRD4 antibody to visualize the intact protein.
-
Quantify the band intensities to assess the degree of protection from proteolysis.
Comparison of Target Validation Methods
Affinity Pulldown coupled with Mass Spectrometry (AP-MS)
This method involves immobilizing a derivative of the drug of interest (in this case, a modified this compound) onto beads and using these "baited" beads to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This approach is particularly useful for identifying unknown targets or off-targets of a compound.
Table 4: Hypothetical AP-MS Data for this compound
| Protein Identified | Peptide Spectrum Matches (PSMs) with this compound-beads | PSMs with Control Beads | Fold Enrichment |
| BRD4 | 152 | 3 | 50.7 |
| BRD2 | 128 | 2 | 64.0 |
| BRD3 | 110 | 1 | 110.0 |
| BRDT | 95 | 0 | - |
| Protein X (Non-target) | 5 | 4 | 1.25 |
Experimental Protocol: AP-MS for this compound Target Identification
1. Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that includes a linker and a reactive group (e.g., biotin or an alkyne) for immobilization.
2. Immobilization of the Probe:
-
Covalently attach the this compound derivative to affinity beads (e.g., streptavidin-coated beads for a biotinylated probe).
3. Cell Lysis and Incubation:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the cell lysate with the this compound-coated beads and with control beads (without the drug) to allow for protein binding.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer.
5. Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins based on the detected peptides and quantify their relative abundance between the this compound-beads and control beads samples.
Conclusion
The choice of target validation method depends on the specific research question and the available resources. CETSA is a robust and widely accepted method for confirming direct target engagement in a cellular context, providing quantitative data on drug-target interaction. DARTS offers a simpler, alternative approach that does not require heating and can be performed on cell lysates. Affinity Pulldown-MS is a powerful tool for unbiased target identification and can reveal both on- and off-target interactions. For the validation of this compound's engagement with BET bromodomains, CETSA would provide the most direct and physiologically relevant evidence. However, employing a combination of these methods can offer a more comprehensive understanding of the compound's mechanism of action and selectivity profile.
Evaluating the therapeutic index of GSK620 compared to pan-BET inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, against traditional pan-BET inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to equip researchers with the necessary information to evaluate the potential advantages of selective BET inhibition.
Executive Summary
The selective inhibition of the second bromodomain (BD2) of BET proteins by molecules such as this compound presents a promising strategy to improve upon the therapeutic window of pan-BET inhibitors. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT), have demonstrated efficacy in various cancer models. However, their clinical utility has been hampered by on-target toxicities. The data presented in this guide suggest that the selective targeting of BD2 by this compound may retain significant anti-inflammatory efficacy while mitigating the adverse effects associated with BD1 inhibition, thereby offering a superior therapeutic index, particularly in the context of inflammatory diseases.
Data Presentation
Table 1: Comparative Binding Affinity and Cellular Potency
This table summarizes the binding affinities (pIC50) of this compound for the individual bromodomains of BET proteins, highlighting its selectivity for BD2. For comparison, representative data for the pan-BET inhibitor I-BET762 (GSK525762) is included, demonstrating its non-selective nature.
| Compound | Target | pIC50 | Selectivity |
| This compound | BRD2-BD1 | 5.0 | >200-fold for BD2 |
| BRD2-BD2 | 6.6 | ||
| BRD3-BD1 | <5.0 | ||
| BRD3-BD2 | 6.8 | ||
| BRD4-BD1 | <5.0 | ||
| BRD4-BD2 | 6.9 | ||
| BRDT-BD1 | <5.0 | ||
| BRDT-BD2 | 6.7 | ||
| I-BET762 (GSK525762) | BRD2 | ~7.5 (pan) | Pan-BET |
| BRD3 | ~7.5 (pan) | ||
| BRD4 | ~7.5 (pan) |
pIC50 values are presented as the negative logarithm of the half-maximal inhibitory concentration (IC50). Data for this compound is from TR-FRET assays. Data for I-BET762 is representative of pan-BET inhibitors[1][2].
Table 2: Comparative In Vitro and In Vivo Efficacy and Toxicity
This table provides a comparative overview of the efficacy of this compound and the pan-BET inhibitor JQ1 in a key cellular inflammatory model and their observed in vivo effects.
| Parameter | This compound (pan-BD2 Selective) | JQ1 (Pan-BET) |
| Cellular Efficacy | ||
| Inhibition of LPS-induced MCP-1 in human whole blood | Concentration-dependent inhibition | Potent inhibition of LPS-induced inflammatory genes[3] |
| In Vivo Efficacy | ||
| Mouse Imiquimod-induced Psoriasis Model | Superior to apremilast in reducing clinical score and epidermal hyperplasia[4] | - |
| Rat Collagen-induced Arthritis Model | Dose-dependent inhibition of arthritic score and IgG1 production, comparable to I-BET151 at the highest well-tolerated dose[4] | - |
| In Vivo Toxicity | ||
| General Observation | Well-tolerated at efficacious doses in preclinical models[4] | Can induce neuronal toxicity and cell death in non-target cells[5]. |
| Specific Adverse Effects | Not explicitly detailed in reviewed sources. | Can cause cell cycle arrest and apoptosis[6][7]. |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
This protocol is a generalized procedure for determining the binding affinity of inhibitors to BET bromodomains.
Objective: To measure the IC50 values of test compounds against individual BET bromodomains.
Materials:
-
Recombinant, purified BET bromodomain proteins (e.g., BRD4-BD1, BRD4-BD2) with an affinity tag (e.g., GST or His).
-
Terbium-labeled anti-tag antibody (Donor).
-
Fluorescently-labeled acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) (Acceptor).
-
Test compounds (e.g., this compound, pan-BET inhibitors) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no bromodomain) controls.
-
Add the BET bromodomain protein to all wells except the negative control.
-
Add the fluorescently-labeled acetylated histone peptide to all wells.
-
Add the terbium-labeled anti-tag antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., ~520 nm for the acceptor and ~615 nm for the donor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general method for assessing the effect of BET inhibitors on cell viability.
Objective: To determine the IC50 of test compounds on the viability of a specific cell line.
Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
96-well clear or opaque-walled tissue culture plates.
-
Test compounds serially diluted in culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl).
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle control wells (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50.
Mandatory Visualization
Caption: Comparative signaling pathways of pan-BET inhibitors vs. This compound.
Caption: Workflow for TR-FRET based binding affinity assay.
Conclusion
The available preclinical data strongly suggest that the BD2-selective BET inhibitor, this compound, possesses a more favorable therapeutic index compared to pan-BET inhibitors, particularly for inflammatory and autoimmune diseases. Its ability to selectively target the BD2 domain allows for the potent suppression of inflammatory gene expression while potentially avoiding the toxicities associated with the inhibition of the BD1 domain, which plays a more critical role in general cell cycle progression and survival. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and the broader class of BD2-selective inhibitors in human diseases.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Protein Inhibition Regulates Macrophage Chromatin Accessibility and Microbiota-Dependent Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK620 and BD1 Selective Inhibitors: Phenotypic Divergence in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has been significantly shaped by the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical readers of histone acetylation marks, playing a pivotal role in transcriptional regulation. Initial pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of these proteins, have shown promise in oncology but are often accompanied by on-target toxicities. This has spurred the development of domain-selective inhibitors, leading to a critical question: what are the phenotypic consequences of selectively targeting BD1 versus BD2?
This guide provides an objective comparison of the phenotypic differences between GSK620, a potent and selective inhibitor of the second bromodomain (BD2), and selective inhibitors of the first bromodomain (BD1), such as iBET-BD1 (GSK778). By examining their distinct effects on cancer and inflammatory models, supported by experimental data and detailed methodologies, we aim to provide researchers with a clear understanding of their differential therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical potency and cellular activity of this compound and a representative BD1 selective inhibitor, iBET-BD1 (GSK778).
Table 1: Biochemical Potency (IC50, nM) [1][2][3][4]
| Compound | Target | BRD2 | BRD3 | BRD4 | BRDT |
| This compound (BD2-selective) | BD1 | >15,000 | >15,000 | >15,000 | >15,000 |
| BD2 | 316.2 | 79.4 | 79.4 | 199.5 | |
| iBET-BD1 (GSK778) (BD1-selective) | BD1 | 75 | 41 | 41 | 143 |
| BD2 | 3950 | 1210 | 5843 | 17451 |
Table 2: Cellular Activity in Cancer Cell Lines (IC50, µM) [1][5]
| Cell Line | Cancer Type | iBET-BD1 (GSK778) | iBET-BD2 (GSK046 - precursor to this compound) |
| MDA-MB-453 | Breast Cancer | ~0.1 | >10 |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | >10 |
| K562 | Chronic Myeloid Leukemia | Potent | Less Effective |
| MV4-11 | Acute Myeloid Leukemia | Potent | Less Effective |
| THP-1 | Acute Monocytic Leukemia | Potent | Less Effective |
| MDA-MB-231 | Breast Cancer | Potent | Less Effective |
Table 3: Cellular Activity in Inflammatory Models [4][5]
| Assay | Model | Compound | IC50 (nM) |
| LPS-induced MCP-1 Production | Human Whole Blood | This compound | 794.3 |
| Anti-CD3/CD28-stimulated Cytokine Production (IFNγ, IL-17A, IL-22) | Human Primary CD4+ T cells | iBET-BD1 (GSK778) | Inhibits |
| iBET-BD2 (GSK046) | Inhibits |
Phenotypic Differences: A Tale of Two Domains
The data clearly illustrates a stark phenotypic divergence between BD1 and BD2 selective inhibitors.
BD1 Selective Inhibition: A Phenocopy of Pan-BET Inhibition in Cancer
Selective inhibition of BD1 largely mirrors the effects of pan-BET inhibitors in cancer models.[6][7] BD1 is primarily responsible for maintaining steady-state gene expression, including oncogenes like MYC.[5][6] Consequently, BD1 selective inhibitors like iBET-BD1 (GSK778) exhibit potent anti-proliferative effects, induce cell cycle arrest, and trigger apoptosis in a wide range of cancer cell lines.[1][5][7] In vivo studies have further demonstrated that BD1 inhibition provides a significant survival advantage in preclinical cancer models, such as acute myeloid leukemia (AML).[5][7]
This compound and BD2 Selective Inhibition: A Focus on Immuno-inflammation
In stark contrast, this compound and other BD2 selective inhibitors show minimal efficacy in cancer cell proliferation and survival assays.[5][6] The primary role of BD2 appears to be in the rapid, stimulus-induced expression of inflammatory genes.[6] This makes BD2 a compelling target for inflammatory and autoimmune diseases. This compound, an optimized and orally bioavailable BD2 inhibitor, has demonstrated efficacy in preclinical models of immuno-inflammation, including collagen-induced arthritis and psoriasis.[5][6] It effectively reduces the production of pro-inflammatory mediators.[6][8] While BD1 inhibition also has immunomodulatory effects, the selective action of BD2 inhibitors on inflammatory gene induction without impacting baseline transcription offers a potentially wider therapeutic window with fewer side effects.[6][7]
Signaling Pathways and Mechanisms
Experimental Workflows
Experimental Protocols
1. Cell Viability Assay (Resazurin Assay)
-
Principle: This assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial enzymes in living cells. The fluorescence intensity is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitors (this compound, BD1 selective inhibitor) or vehicle control (DMSO) for 72 hours.
-
Add Resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.[9][10]
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.[7][9][10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the inhibitors or vehicle control for the desired time point (e.g., 24-48 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[11][12][13]
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.[11][13]
-
Wash the cells to remove ethanol and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[12][13][14]
-
Incubate at room temperature for 30 minutes in the dark.[11][14]
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6][8]
-
Protocol:
-
Treat cells with the inhibitors or vehicle control for a specified duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[15]
-
Add propidium iodide to the cell suspension immediately before analysis.[8]
-
Analyze the samples by flow cytometry, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
4. Gene Expression Analysis (RNA-Sequencing)
-
Principle: RNA sequencing (RNA-Seq) provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes upon inhibitor treatment.
-
Protocol:
-
Treat cells with this compound, a BD1 selective inhibitor, or vehicle control for a defined period (e.g., 6 or 24 hours).
-
Extract total RNA from the cells using a suitable kit and assess its quality and quantity.
-
Prepare cDNA libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.[16]
-
Sequence the prepared libraries on a high-throughput sequencing platform.[16]
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis to identify genes up- or down-regulated by the inhibitors.[16][17]
-
5. Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine the occupancy of a specific protein (e.g., BRD4) at specific genomic regions. Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing.
-
Protocol:
-
Cross-link protein-DNA complexes in cells by treating with formaldehyde.[18]
-
Quench the cross-linking reaction with glycine.[18]
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[19]
-
Immunoprecipitate the chromatin with an antibody specific to the BET protein of interest (e.g., BRD4) or a control IgG.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Reverse the cross-links and purify the co-precipitated DNA.[19]
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters or enhancers, or by ChIP-sequencing for a genome-wide analysis of protein binding.
-
Conclusion
The development of domain-selective BET inhibitors has unveiled the distinct and non-redundant functions of BD1 and BD2. BD1 selective inhibitors phenocopy pan-BET inhibitors in their anti-cancer activity, highlighting the critical role of BD1 in maintaining the expression of oncogenic transcriptional programs. In contrast, this compound and other BD2 selective inhibitors demonstrate a more specialized role in modulating inflammatory gene expression, presenting a promising therapeutic strategy for a range of inflammatory and autoimmune disorders with a potentially improved safety profile. This clear phenotypic divergence underscores the importance of targeted inhibitor design in harnessing the full therapeutic potential of modulating the epigenome. For researchers in drug development, the choice between a BD1 or BD2 selective inhibitor will be dictated by the specific pathology being targeted, with BD1 inhibitors being more suited for oncology applications and BD2 inhibitors for inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. labbox.es [labbox.es]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Protocols [moorescancercenter.ucsd.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 18. whatisepigenetics.com [whatisepigenetics.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK620: A Procedural Guide
For researchers, scientists, and drug development professionals handling GSK620, a potent and selective BET bromodomain 2 (BD2) inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring operational integrity and responsible chemical waste management.
Immediate Safety and Handling
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. This compound waste should be categorized and collected based on its physical state and any solvents used.
Waste Streams:
| Waste Type | Collection Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes unused or expired pure compounds and contaminated consumables like weighing paper. |
| Liquid this compound Solutions | Collect in a separate, labeled, and sealed container for hazardous liquid waste. This pertains to stock solutions, typically prepared in DMSO. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated hazardous waste container. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance with institutional and regulatory standards.
Decontamination Procedures
All non-disposable lab equipment, such as glassware and spatulas, that has been in contact with this compound must be thoroughly decontaminated. The specific decontamination procedure will depend on the solvents used and the nature of the experimental work. Consult your institution's chemical hygiene plan for approved decontamination methods. Generally, this involves rinsing with an appropriate solvent to remove the compound, followed by a standard washing procedure. The solvent rinsate must be collected as hazardous liquid waste.
Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Follow your institution's established spill response procedures. For a small spill of solid this compound, carefully sweep it up while avoiding dust generation and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste. Always wear appropriate PPE during cleanup.
It is imperative for all laboratory personnel handling this compound to be familiar with these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
Personal protective equipment for handling GSK620
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of GSK620, a potent and selective BET bromodomain 2 (BD2) inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and respiratory exposure. The following PPE is required:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or if there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when handling significant quantities. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Respirator | In situations where a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is -20°C.
-
Solution Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
This compound is sparingly soluble in DMSO.
-
Use appropriate laboratory equipment (e.g., spatulas, glassware) dedicated to handling potent compounds.
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials that have come into contact with this compound must be considered chemical waste.
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container for chemical waste. This includes contaminated gloves, weigh boats, and pipette tips. |
| Liquid Waste | Labeled, sealed, and chemically compatible container for organic solvent waste. This includes unused solutions and contaminated solvents. |
| Sharps Waste | Labeled, puncture-proof sharps container. This includes needles and blades used in conjunction with this compound. |
Decontamination and Disposal Procedure
-
Decontaminate: All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. The cleaning materials should be disposed of as solid chemical waste.
-
Package Waste: Securely seal all waste containers. Ensure they are clearly labeled with the contents, including "this compound" and any solvents used.
-
Dispose: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area and decontaminate the spill site. |
This guide is intended to provide essential safety information for the handling of this compound. Researchers are strongly encouraged to consult the official Safety Data Sheet (SDS) provided by the manufacturer for comprehensive and specific safety data. Always adhere to your institution's safety protocols and guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
